3,5-Dimethylisoxazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLPFEYTAAXJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371273 | |
| Record name | 3,5-dimethylisoxazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-79-1 | |
| Record name | 3,5-dimethylisoxazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylisoxazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-sulfonyl chloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylisoxazole-4-sulfonyl chloride, a pivotal reagent in the synthesis of contemporary therapeutics. This document outlines its chemical and physical properties, safety information, detailed synthesis protocols, and its significant role in the development of targeted therapies, particularly in the realm of epigenetics.
Core Properties and Safety Data
CAS Number: 80466-79-1[1][2][3][4][5][6][7][8]
This compound is a versatile heterocyclic building block, valued for its reactivity in synthesizing a variety of sulfonamide derivatives. Its key physical and chemical properties are summarized below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H6ClNO3S | [1][4][5][6][8][9] |
| Molecular Weight | 195.63 g/mol | [6][8][9] |
| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | [6] |
| Melting Point | 37-43°C | [2] |
| Boiling Point | 102-103°C at 14 Torr | [10] |
| Density | 1.452 g/cm³ (Predicted) | [10] |
| Physical Form | White to light yellow solid or liquid | [1] |
| Solubility | Soluble in ethyl acetate (20 mg/mL) | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1][10] |
Table 2: Safety and Hazard Information for this compound
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1][9] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][6][9] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 | [1][9] |
| UN Number | UN3261 | [2] |
| Hazard Class | 8 (Corrosive) | [2] |
Experimental Protocols: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound, adapted from established procedures. This process involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid, followed by the addition of thionyl chloride to improve yield.
Materials:
-
3,5-Dimethylisoxazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Water
-
Petroleum ether
-
Round-bottom flask with stirrer
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter flask
-
Beaker
Procedure:
-
To a stirred solution of 266 mL (4.0 mol) of chlorosulfonic acid, preheat 97.2 g (1 mol) of 3,5-dimethylisoxazole to 80°C and add it dropwise over 45 minutes.
-
After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature for 2 hours.
-
Cool the mixture to 60°C.
-
Add 142.8 g (1.2 mol) of thionyl chloride dropwise over 30 minutes.
-
Gradually heat the reaction mixture to 110°C over 1.5 hours.
-
In a separate large container, prepare a mixture of 1.5 kg of ice and 1 liter of water.
-
Slowly and with vigorous stirring, add the reaction mixture dropwise to the ice-water mixture over 45 minutes.
-
Continue stirring the resulting mixture for 30 minutes.
-
Collect the precipitated solid by suction filtration and wash it with 1 liter of water.
-
Dry the solid to obtain the crude product.
-
For further purification, the product can be extracted with hot petroleum ether.
Role in Drug Development: Targeting Epigenetic Pathways
The 3,5-dimethylisoxazole moiety is a recognized bioisostere for acetylated lysine.[7] This characteristic has made this compound a valuable starting material for the synthesis of potent inhibitors targeting bromodomains, which are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins.
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are key regulators of gene transcription and have emerged as promising targets for cancer therapy.[2][3][4] Derivatives of 3,5-dimethylisoxazole have been successfully developed as inhibitors of BRD4.[2][3][9][11][12] These inhibitors competitively bind to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones. This disruption of BRD4 function leads to the downregulation of key oncogenes, such as c-Myc, and can induce cell cycle arrest and apoptosis in cancer cells.[2][3][4][11][12]
The following diagram illustrates the signaling pathway involving BRD4 and the mechanism of action of 3,5-dimethylisoxazole-based inhibitors.
Caption: BRD4 Inhibition by a 3,5-Dimethylisoxazole Derivative.
Experimental Workflow: Synthesis of BRD4 Inhibitors
The versatility of this compound allows for its incorporation into various molecular scaffolds to generate libraries of potential drug candidates. A general workflow for the synthesis and screening of these inhibitors is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]
- 6. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [oakwoodchemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to 3,5-Dimethylisoxazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylisoxazole-4-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry. Its robust chemical properties and versatile reactivity make it an important intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of its IUPAC nomenclature, chemical structure, synthesis protocols, and physicochemical properties. Furthermore, it delves into the applications of its derivatives in drug discovery, with a particular focus on their role as inhibitors of bromodomain and extraterminal domain (BET) proteins, highlighting their potential in oncology.
Chemical Identity and Structure
The nomenclature and structural details of the title compound are fundamental for its application in chemical synthesis.
IUPAC Name: 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride.[1]
Synonyms: 3,5-Dimethyl-4-isoxazolesulfonyl chloride.
Chemical Structure:
-
Molecular Formula: C₅H₆ClNO₃S[1]
-
Molecular Weight: 195.63 g/mol
-
CAS Number: 80466-79-1[1]
-
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)Cl
The structure is characterized by a five-membered isoxazole ring, substituted with two methyl groups at positions 3 and 5, and a sulfonyl chloride group at position 4. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is the basis for its utility in synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Physical Form | White to light yellow solid | [2] |
| Melting Point | 37-43 °C | [3] |
| Purity | ≥98% (GC) | [2][3] |
| Storage Conditions | 2-8 °C under an inert atmosphere | [2] |
| Solubility | Soluble in ethyl acetate (20 mg/mL) | |
| ¹H NMR (of precursor) | For 3,5-dimethylisoxazole: δ 2.12 (s, 3H), 2.49 (s, 3H) | [4] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the sulfochlorination of 3,5-dimethylisoxazole. The two methyl groups on the isoxazole ring increase the electron density, facilitating electrophilic substitution at the 4-position.[4]
Experimental Protocol: Sulfochlorination
This protocol is adapted from a published procedure for the synthesis of the title compound.[4]
Materials:
-
3,5-Dimethylisoxazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
Procedure:
-
To a cooled mixture of 33.8 mL of chlorosulfonic acid and 4.06 mL of thionyl chloride, slowly add 5 mL of 3,5-dimethylisoxazole with continuous stirring.
-
Slowly heat the reaction mixture to 120–130 °C and maintain this temperature for 4 hours with stirring.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture over 100 g of crushed ice. Caution: The reaction with water can be vigorous.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a scaffold for the synthesis of sulfonamide derivatives. The 3,5-dimethylisoxazole moiety is recognized as an effective mimic of acetylated lysine, a key interaction motif in epigenetic reader domains such as bromodomains.
Synthesis of 3,5-Dimethylisoxazole Sulfonamides
The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is the cornerstone of its application in creating libraries of compounds for biological screening.
Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins
Derivatives of 3,5-dimethylisoxazole have emerged as potent inhibitors of the BET family of proteins, particularly BRD4.[5][6] BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and plays a crucial role in the transcription of oncogenes like c-Myc.[5] Overexpression or aberrant activity of BRD4 is implicated in various cancers.
The 3,5-dimethylisoxazole core of these inhibitors effectively occupies the acetylated lysine binding pocket of the BRD4 bromodomain. Modifications to the sulfonamide portion of the molecule allow for the exploration of other interactions within the binding site to enhance potency and selectivity.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 11h | BRD4(1) | 27.0 | HL-60 | 0.120 | [5] |
| BRD4(2) | 180 | MV4-11 | 0.09 | [5] | |
| 39 | BRD4(BD1) | 3.0 | U266 | 2.1 | [6] |
Compound 11h: 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one Compound 39 is another derivative with a triazolopyridazine motif.
Signaling Pathway of BRD4 Inhibition
The inhibition of BRD4 by 3,5-dimethylisoxazole derivatives leads to the downregulation of key oncogenic transcriptional programs, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
References
- 1. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 80466-79-1 [sigmaaldrich.com]
- 3. 80466-79-1 this compound AKSci R057 [aksci.com]
- 4. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 3,5-Dimethylisoxazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This document provides a comprehensive technical overview of 3,5-Dimethylisoxazole-4-sulfonyl chloride, a key intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The guide details its chemical and physical properties, provides an explicit SMILES string for its representation in cheminformatics, and outlines a detailed experimental protocol for its synthesis. Furthermore, this guide illustrates its role in the drug discovery workflow, from a starting reagent to a component of biologically active molecules. Safety and handling information are also summarized to ensure its proper use in a laboratory setting.
Chemical Identity and Properties
This compound is a reactive chemical compound used as a building block in organic synthesis. Its structure incorporates a dimethylisoxazole ring, a common scaffold in medicinal chemistry, functionalized with a sulfonyl chloride group, which allows for the straightforward synthesis of sulfonamides and other related derivatives.[1]
SMILES (Simplified Molecular-Input Line-Entry System) String:
The canonical SMILES string for this compound is: CC1=C(C(=NO1)C)S(=O)(=O)Cl[2]
An alternative representation is: O=S(C1=C(C)ON=C1C)(Cl)=O[3]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C5H6ClNO3S | [2][4][5][6][7] |
| Molecular Weight | 195.62 g/mol | [2][5][6] |
| CAS Number | 80466-79-1 | [2][6] |
| Purity | ≥97% | [6] |
| Physical Form | White to light yellow solid or liquid | |
| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | [2] |
| InChI Key | GZLPFEYTAAXJCP-UHFFFAOYSA-N | [2][5] |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthesis Protocol
This compound is valuable as an intermediate for synthesizing compounds with microbicidal properties.[8] The following experimental protocol is based on the sulfochlorination of 3,5-dimethylisoxazole.
Objective: To synthesize this compound from 3,5-dimethylisoxazole.
Materials:
-
3,5-dimethylisoxazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Water
-
Reaction vessel with stirring and temperature control
Procedure: [8]
-
Preheat 97.2 g (1 mole) of 3,5-dimethylisoxazole to 80°C.
-
In a separate reaction vessel, begin stirring 266 ml (4.0 moles) of chlorosulfonic acid.
-
Add the preheated 3,5-dimethylisoxazole dropwise to the chlorosulfonic acid over a period of 45 minutes.
-
After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature with stirring for 2 hours.
-
Cool the mixture to 60°C.
-
Add 142.8 g (1.2 moles) of thionyl chloride dropwise over 30 minutes.
-
Gradually heat the reaction mixture back to 110°C over 1.5 hours.
-
Prepare a mixture of 1.5 kg of ice and 1 liter of water.
-
Add the hot reaction mixture dropwise to the ice-water mixture over 45 minutes with vigorous stirring.
-
Continue stirring the resulting mixture for an additional 30 minutes.
-
The solid product, this compound, can then be isolated by filtration and dried.
Applications in Drug Discovery
Isoxazole derivatives are recognized for their diverse biological activities.[1] Consequently, this compound serves as a crucial starting material for the synthesis of novel sulfonamide derivatives. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, enabling the exploration of chemical space around the isoxazole core to develop new therapeutic agents.[9]
The general workflow for utilizing this compound in a drug discovery context involves synthesizing a library of derivatives and screening them for biological activity.
General Workflow in Drug Discovery
The diagram below illustrates a typical workflow where this compound is used to generate novel compounds for biological screening.
Caption: Drug discovery workflow using this compound.
Synthesis Reaction Pathway
The core reaction enabling the creation of diverse derivatives is the nucleophilic substitution of the chloride on the sulfonyl group by an amine.
Caption: General reaction scheme for the synthesis of isoxazole sulfonamides.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][4]
Precautionary Measures: [10]
-
Handling: Use only under a chemical fume hood. Do not breathe dust. Avoid contact with skin, eyes, or clothing.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, typically in a corrosives area.[10]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician.[4]
-
First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water or a shower.[4]
-
First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting.[4]
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 80466-79-1|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound | CAS: 80466-79-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. appretech.com [appretech.com]
- 7. This compound [oakwoodchemical.com]
- 8. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]
- 9. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Safe Handling of 3,5-Dimethylisoxazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and handling information for 3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS No. 80466-79-1), a key reagent in synthetic chemistry. Due to its corrosive nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1][2] All personnel handling this compound must be thoroughly familiar with its hazards and the associated safety precautions.
GHS Classification:
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C5H6ClNO3S | [1][3] |
| Molecular Weight | 195.63 g/mol | [1][2] |
| Appearance | White to light yellow to yellow-brown solid or liquid | |
| Purity | 98% | |
| Storage Temperature | Inert atmosphere, 2-8°C |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.
Engineering Controls
-
Fume Hood: Always handle this compound in a properly functioning chemical fume hood.[3]
-
Ventilation: Ensure adequate ventilation to minimize the concentration of dust or vapors in the air.[4]
-
Eye Wash Stations and Safety Showers: Eye wash stations and safety showers must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[2][5] |
| Skin Protection | A lab coat, long-sleeved clothing, and closed-toe shoes must be worn.[2] For potential splash hazards, a chemical-resistant apron is recommended. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2] Inspect gloves for any signs of degradation before use. |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Handling and Storage Procedures
Strict adherence to proper handling and storage procedures is essential to prevent accidents and exposure.
Safe Handling
-
Avoid all contact with skin, eyes, and clothing.[3]
-
Do not breathe dust or vapors.[3]
-
Use corrosion-resistant tools for transferring the solid.
-
Keep containers tightly closed when not in use.[3]
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly sealed.[3]
-
Store away from incompatible materials such as strong bases, oxidizing agents, and water.[2] The compound is moisture-sensitive.[2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Experimental Protocols
The following is a general protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of the experiment.
Objective: To safely weigh and dispense this compound for a chemical reaction.
Materials:
-
This compound
-
Spatula (corrosion-resistant)
-
Weighing paper or boat
-
Reaction vessel
-
Appropriate solvent
-
Personal Protective Equipment (as specified in Section 3.2)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE.
-
Set up all necessary equipment and reagents within the fume hood.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare it.
-
Carefully open the container of this compound.
-
Using a clean, dry, corrosion-resistant spatula, transfer the desired amount of the solid to the weighing paper.
-
Immediately and securely close the container.
-
-
Dispensing:
-
Carefully transfer the weighed solid into the reaction vessel.
-
If necessary, use a small amount of the reaction solvent to rinse any remaining solid from the weighing paper into the vessel.
-
-
Cleanup:
-
Dispose of the weighing paper in the designated solid waste container.
-
Clean the spatula and any other contaminated equipment according to laboratory procedures.
-
Wipe down the work area within the fume hood.
-
Remove PPE in the correct order and wash hands thoroughly.
-
Visualizations
The following diagrams illustrate key safety workflows and concepts for handling hazardous chemicals like this compound.
Caption: General Laboratory Safety Workflow for Hazardous Chemicals.
Caption: Decision-Making Flowchart for Spill Response.
Caption: Hierarchy of Hazard Control Measures.
References
- 1. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. file.bldpharm.com [file.bldpharm.com]
Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride from 3,5-dimethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride from 3,5-dimethylisoxazole, a key intermediate in the development of various pharmaceutical compounds. The primary and most established method for this transformation involves the direct chlorosulfonation of the isoxazole ring. This document outlines the reaction pathway, provides detailed experimental protocols, and presents quantitative data in a structured format.
Reaction Pathway
The synthesis of this compound is achieved through an electrophilic substitution reaction where 3,5-dimethylisoxazole is treated with chlorosulfonic acid. The electron-donating methyl groups on the isoxazole ring activate the C4 position, facilitating the attack by the sulfur trioxide moiety of chlorosulfonic acid. In some methodologies, thionyl chloride is subsequently added to the reaction mixture, which can influence the reaction's progression and yield.[1] The overall reaction is depicted below:
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported experimental procedures for the synthesis of this compound.
| Parameter | Example 1[1] | Example 2[1] |
| 3,5-Dimethylisoxazole (moles) | 1 | 1.66 |
| Chlorosulfonic Acid (moles) | 4 | 6.64 |
| Thionyl Chloride (moles) | 1.2 | - |
| Reaction Temperature (°C) | 80 → 110 | Room Temperature → 110 |
| Reaction Time (hours) | 2 (after addition) | 3 (at 100-110°C) |
| Yield | 75% | Not explicitly stated |
Experimental Protocols
Two detailed experimental protocols derived from patent literature are provided below. These protocols offer slight variations in methodology, primarily concerning the use of thionyl chloride and the reaction work-up.
Protocol 1: Two-Step Chlorosulfonation with Thionyl Chloride[1]
This protocol involves the initial reaction with chlorosulfonic acid followed by the addition of thionyl chloride.
Caption: Workflow for Protocol 1.
Detailed Steps:
-
To 266 ml (4.0 mol) of chlorosulfonic acid, preheated to 80°C, add 97.2 g (1 mol) of 3,5-dimethylisoxazole dropwise over 45 minutes.
-
After the addition is complete, stir the reaction mixture at 110°C for an additional 2 hours.
-
Cool the mixture to 60°C.
-
Add 142.8 g (1.2 mol) of thionyl chloride dropwise over 30 minutes.
-
Gradually warm the reaction mixture to 110°C over 1.5 hours.
-
Pour the reaction mixture into a stirred mixture of 1.5 kg of ice and 1 liter of water over 45 minutes.
-
Stir the resulting mixture for 30 minutes.
-
The product can then be isolated. One work-up described involves pouring the reaction mixture into 100 ml of water and extracting twice with 50 ml of ethyl acetate.
-
The combined organic phases are dried over sodium sulfate and the solvent is removed under reduced pressure.
-
The remaining residue is purified by chromatography on silica gel using methylene chloride as the eluent to yield the final product.
Protocol 2: One-Step Chlorosulfonation[1]
This protocol details a direct reaction with chlorosulfonic acid without the subsequent addition of thionyl chloride.
Caption: Workflow for Protocol 2.
Detailed Steps:
-
To 790 g (6.64 mol) of chlorosulfonic acid, add 161.4 g (1.66 mol) of 3,5-dimethylisoxazole dropwise over 90 minutes, starting at room temperature. The reaction mixture will heat up to approximately 90°C.
-
After the addition is complete, heat the reaction mixture to 100°C over 20 minutes.
-
Stir the mixture at 100°C for 1.5 hours.
-
Continue stirring at 110°C for another 1.5 hours.
-
Pour the resulting mixture onto 2.6 kg of ice.
-
Allow the mixture to stand at room temperature for 16 hours.
-
Collect the precipitate by suction filtration and dry.
-
The product is then extracted with 200 ml of hot petroleum ether, filtered, and the residue is boiled again with 50 ml of petroleum ether to ensure complete extraction.
Safety Considerations
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture with ice and water is highly exothermic and should be performed with caution.
References
The Multifaceted Biological Activities of 3,5-Dimethylisoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dimethylisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and herbicidal properties. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated to offer a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting Bromodomains
A significant area of research for 3,5-dimethylisoxazole derivatives has been in the development of anticancer agents, particularly as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong focus on BRD4.[1][2] BRD4 is a key epigenetic reader that plays a crucial role in the transcriptional regulation of oncogenes such as c-Myc.[1][3] By mimicking the acetylated lysine residues that BRD4 recognizes on histone tails, 3,5-dimethylisoxazole-containing compounds can competitively inhibit its function, leading to the downregulation of oncogenic transcription programs and subsequent cancer cell growth inhibition and apoptosis.[1][2]
Quantitative Data for Anticancer Activity
| Compound ID | Target | Assay | Cell Line | IC50 | Reference |
| 11h | BRD4(1) | In vitro inhibition | - | 27.0 nM | [1] |
| 11h | BRD4(2) | In vitro inhibition | - | 180 nM | [1] |
| 11h | Cell Proliferation | - | HL-60 | 0.120 µM | [1] |
| 11h | Cell Proliferation | - | MV4-11 | 0.09 µM | [1] |
| 22 | BRD4 | Protein inhibition | - | 7.7 nM | |
| 22 | Cell Proliferation | - | HCT116 | 162 nM | |
| 39 | BRD4(BD1) | Protein inhibition | - | 0.003 µM | |
| 39 | Cell Proliferation | - | U266 | 2.1 µM | |
| 3 | BRD4(1) | Binding assay | - | 4.8 µM | [4] |
| 5l-o | Cytotoxicity | - | Huh7, Mahlavu, MCF-7 | 0.3–3.7 µM | [5] |
Experimental Protocols
BRD4 Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a test compound to disrupt the interaction between BRD4 and acetylated histones.
-
Reagents: GST-tagged BRD4 protein, biotinylated histone H4 peptide (acetylated), streptavidin-coated donor beads, and glutathione-acceptor beads.
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add GST-tagged BRD4 and the biotinylated histone H4 peptide to the wells.
-
Incubate to allow for binding.
-
Add the streptavidin-coated donor beads and glutathione-acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3,5-dimethylisoxazole derivative and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway
Caption: BRD4 Inhibition Signaling Pathway.
Anti-inflammatory Activity: Modulating Eicosanoid Synthesis
3,5-Dimethylisoxazole derivatives have demonstrated significant anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[6] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX-2 and 5-LOX, these derivatives can reduce the inflammatory response.
Quantitative Data for Anti-inflammatory Activity
| Compound ID | Target | % Inhibition | IC50 | Reference |
| MZO-2 | PHA-induced PBMC proliferation | Dose-dependent suppression | - | [7] |
| MZO-2 | LPS-induced TNFα production | Weak suppression | - | [7] |
| 2b | LOX | Significant | - | [6] |
| 2b | COX-2 | Significant | - | [6] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the inhibition of prostaglandin production by COX enzymes.
-
Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, combine the reaction buffer, heme cofactor, and the COX enzyme.
-
Inhibitor Addition: Add the 3,5-dimethylisoxazole derivative at various concentrations. Include a positive control (e.g., indomethacin or celecoxib) and a vehicle control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available EIA kit.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of compounds on the production of leukotrienes.
-
Enzyme Source: Use a cell lysate from rat basophilic leukemia (RBL-1) cells or purified human 5-LOX.
-
Reaction Setup: In a suitable buffer, combine the enzyme source and the test compound at various concentrations.
-
Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.
-
Incubation: Incubate at 37°C.
-
Product Measurement: Quantify the production of leukotriene B4 (LTB4) using an EIA kit.
Signaling Pathway
Caption: Arachidonic Acid Inflammatory Pathway.
Anticonvulsant Activity
Several 3,5-dimethylisoxazole derivatives have been investigated for their potential as anticonvulsant agents.[8][9] The precise mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may modulate the activity of ion channels or neurotransmitter systems involved in seizure propagation.
Quantitative Data for Anticonvulsant Activity
| Compound ID | Animal Model | Test | % Inhibition of Seizures | ED50 (mg/kg) | Reference |
| IIIa | Mice | MES | - | Nearly potent to Phenytoin | [8][9] |
| IIIb | Mice | MES | - | Nearly potent to Phenytoin | [8][9] |
| Various | Mice | MES | 59.23 - 65.8% | - | [8][9] |
| Phenytoin (Standard) | Mice | MES | 83.95% | - | [8][9] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animal Model: Typically mice or rats.
-
Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., phenytoin) intraperitoneally or orally.
-
Electroshock: After a predetermined time, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.
Pentylenetetrazole (PTZ) Seizure Test
This model is used to identify compounds that may be effective against absence seizures.
-
Animal Model: Mice or rats.
-
Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., diazepam).
-
Chemoconvulsant Injection: After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that reliably induces clonic seizures.
-
Observation: Observe the animals for the onset and severity of seizures.
-
Endpoint: The delay in the onset of seizures or the prevention of clonic seizures indicates anticonvulsant activity.
Experimental Workflow
Caption: Workflow for Anticonvulsant Activity Screening.
Antimicrobial and Herbicidal Activities
Derivatives of 3,5-dimethylisoxazole have also been explored for their potential as antimicrobial and herbicidal agents, although this area is less extensively studied compared to their anticancer and anti-inflammatory properties.[10][11][12]
Antimicrobial Activity
Some isoxazole derivatives have shown activity against various bacterial and fungal strains.[10][13][14] The mechanism of action is often related to the disruption of cell wall synthesis or other essential cellular processes in the microorganisms.
Experimental Protocol: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Serial Dilutions: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Herbicidal Activity
Certain 3,5-dimethylisoxazole derivatives have exhibited herbicidal activity against various weed species.[11][12][15] The mode of action can vary, but some compounds are known to inhibit protoporphyrinogen oxidase (Protox), an enzyme crucial for chlorophyll biosynthesis in plants.[12]
Experimental Protocol: Pre-emergence Herbicidal Assay
This assay evaluates the ability of a compound to prevent weed seed germination and emergence.
-
Soil Preparation: Fill pots with soil and sow the seeds of the target weed species.
-
Compound Application: Apply the test compound, dissolved in a suitable solvent, to the soil surface.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled environmental conditions.
-
Evaluation: After a specified period, assess the percentage of seed germination and the health of the emerged seedlings compared to a control group.
Synthesis of the 3,5-Dimethylisoxazole Core
The 3,5-dimethylisoxazole core is typically synthesized through the condensation reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine hydrochloride.[8][16][17] This reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. Further derivatization can be achieved by modifying the starting materials or by functionalizing the resulting 3,5-dimethylisoxazole core.
General Synthetic Scheme
Caption: General Synthesis of 3,5-Dimethylisoxazole Derivatives.
This technical guide highlights the significant and diverse biological activities of 3,5-dimethylisoxazole derivatives. The provided data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases.
References
- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 11. Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Anticancer Activity: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium (MTT) Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Page loading... [guidechem.com]
Role of 3,5-Dimethylisoxazole-4-sulfonyl chloride in medicinal chemistry
An In-depth Technical Guide to the Role of 3,5-Dimethylisoxazole-4-sulfonyl chloride in Medicinal Chemistry
Introduction
This compound is a pivotal chemical intermediate in the field of medicinal chemistry. Its structure, which combines a 3,5-dimethylisoxazole core with a reactive sulfonyl chloride group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique physicochemical properties beneficial for drug design, such as the ability to participate in hydrogen bonding and pi-pi stacking interactions.[1]
The true value of this compound lies in its ability to readily form sulfonamides, a class of compounds (compounds containing the -SO₂NR₂- group) with a long and successful history in pharmaceuticals.[2][3] Sulfonamides are found in drugs with a vast range of therapeutic applications, including antibacterial agents (e.g., sulfamethoxazole), anti-inflammatory drugs (e.g., valdecoxib), anticonvulsants (e.g., zonisamide), and anticancer agents.[3][4][5] By providing a straightforward route to novel isoxazole-containing sulfonamides, this compound serves as a key scaffold for drug discovery programs aiming to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[4][6]
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 80466-79-1 | [7][8][9][] |
| Molecular Formula | C₅H₆ClNO₃S | [7][8][9] |
| Molecular Weight | 195.62 g/mol | [7][8] |
| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | [7] |
| Appearance | Solid | [11] |
| Melting Point | 38.3 °C | [11] |
Synthesis of this compound
The compound is synthesized via the sulfochlorination of 3,5-dimethylisoxazole. The presence of two electron-donating methyl groups on the isoxazole ring increases the electron density, facilitating the electrophilic substitution at position 4.[4] The reaction typically involves treating 3,5-dimethylisoxazole with chlorosulfonic acid, often in the presence of thionyl chloride.[4][11]
Experimental Protocol: Synthesis
The following protocol is adapted from published literature.[4][11]
-
Preparation: To a cooled mixture of chlorosulfonic acid (33.8 mL) and thionyl chloride (4.06 mL), slowly add 3,5-dimethylisoxazole (5 mL) while stirring.
-
Reaction: The reaction mixture is slowly heated to 120–130 °C and maintained at this temperature for 4 hours with continuous stirring.
-
Work-up: After cooling to room temperature, the mixture is carefully poured over crushed ice (approx. 100 g). The vigorous reaction with water requires caution.
-
Isolation: The resulting solid product is collected by suction filtration, washed with water, and dried.
-
Yield: This process has been reported to yield the final product at 81.7% of the theoretical maximum.[11]
Reactivity and Role in Sulfonamide Synthesis
The primary role of this compound in medicinal chemistry is to act as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards nucleophiles, particularly primary and secondary amines (-NH₂ and -NHR).[2][12] The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride (HCl), which is typically neutralized by a base such as pyridine.[4][13] This reaction provides a direct and efficient method for coupling the 3,5-dimethylisoxazole moiety to a wide variety of amine-containing molecules.[14]
Experimental Protocol: General Sulfonamide Synthesis
The following is a general procedure for the synthesis of sulfonamides using this compound.[4][13]
-
Reactant Setup: Dissolve the desired amine-containing compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dry acetonitrile.
-
Addition of Reagents: Add this compound (1.1 mmol) and a base, such as pyridine (1.5 mmol), to the solution.
-
Reaction: Stir the resulting mixture at an appropriate temperature (e.g., room temperature or 43 °C) for 3 to 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with 1 M HCl and water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Applications in Medicinal Chemistry
The 3,5-dimethylisoxazole sulfonamide scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[5][15] Its utility stems from the combination of the isoxazole's favorable drug-like properties and the sulfonamide's ability to act as a versatile linker and key binding element.[3]
Key Therapeutic Areas
-
Anticancer Agents: The scaffold is extensively used in the design of anticancer drugs. Isoxazole-containing sulfonamides have shown cytostatic potential against various cancer cell lines.[6] A significant application is in the development of inhibitors for Bromodomain and Extraterminal domain (BET) proteins, particularly BRD4, which is a key regulator of oncogene transcription.[13][16][17]
-
Kinase Inhibitors: Dysregulation of protein kinases is a hallmark of many diseases, including cancer.[18] The sulfonamide group can form crucial hydrogen bonds within the ATP-binding site of kinases, making the 3,5-dimethylisoxazole sulfonamide framework an attractive starting point for designing potent and selective kinase inhibitors.[19]
-
Antibacterial Agents: The sulfonamide class of drugs historically began with antibacterials.[3] The isoxazole sulfonamide motif is present in well-established antibiotics like sulfamethoxazole, which functions by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[5]
-
Anti-inflammatory Drugs: This scaffold is a key feature of Coxibs, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4]
Quantitative Data on Derivative Compounds
The versatility of this compound as a scaffold has led to the development of highly potent inhibitors for various biological targets. The table below summarizes inhibitory concentration (IC₅₀) data for selected derivative compounds.
| Compound | Target/Cell Line | Biological Activity | IC₅₀ Value | Reference |
| Compound 2 (unspecified isoxazole-sulfonamide) | Hep-2 (Laryngeal Carcinoma) | Cytostatic | 45.51 ± 3.06 µM (after 72h) | [6] |
| Compound 11h (dihydroquinazolinone derivative) | BRD4(1) | BRD4 Inhibition | 27.0 nM | [16][17] |
| Compound 11h (dihydroquinazolinone derivative) | BRD4(2) | BRD4 Inhibition | 180 nM | [16][17] |
| Compound 11h (dihydroquinazolinone derivative) | HL-60 (Leukemia) | Antiproliferative | 0.120 µM | [16][17] |
| Compound 11h (dihydroquinazolinone derivative) | MV4-11 (Leukemia) | Antiproliferative | 0.09 µM | [16][17] |
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its straightforward synthesis and high reactivity towards amines provide an efficient pathway to a vast range of 3,5-dimethylisoxazole sulfonamide derivatives. This scaffold has proven to be a "privileged" structure, integral to the development of drugs targeting a wide spectrum of diseases, from bacterial infections to cancer and inflammatory disorders. Its continued use in constructing compound libraries for high-throughput screening and in rational, structure-based drug design ensures that this compound will remain a cornerstone of modern drug discovery for the foreseeable future.
References
- 1. daneshyari.com [daneshyari.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 80466-79-1|this compound|BLD Pharm [bldpharm.com]
- 9. This compound [oakwoodchemical.com]
- 11. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pure.ed.ac.uk [pure.ed.ac.uk]
- 19. C5-Iminosugar modification of casein kinase 1δ lead 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole promotes enhanced inhibitor affinity and selectivity [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 3,5-Dimethylisoxazole-4-sulfonyl Chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. Among these, heterocyclic compounds play a crucial role, offering diverse chemical space and opportunities for specific biological interactions. 3,5-Dimethylisoxazole-4-sulfonyl chloride has emerged as a highly valuable and versatile scaffold, enabling the synthesis of a wide array of sulfonamide derivatives with significant potential in drug discovery. Its inherent structural features and reactivity profile make it a cornerstone for the development of compounds targeting a range of biological pathways. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal building block in the quest for new medicines.
Physicochemical Properties and Safety Information
This compound is a solid at room temperature with a molecular weight of 195.63 g/mol and the chemical formula C₅H₆ClNO₃S.[1][2] It is crucial to handle this reagent with care as it is classified as a corrosive material that causes severe skin burns and eye damage.[1][2] It is also moisture-sensitive and should be stored in an inert atmosphere.[1] Incompatible materials include bases and strong oxidizing agents.[1]
Synthesis of this compound
The preparation of this compound is a critical first step for its utilization in drug discovery programs. Several synthetic methods have been reported, primarily involving the sulfochlorination of 3,5-dimethylisoxazole.
Table 1: Comparative Summary of Synthesis Protocols for this compound
| Method | Reagents | Reaction Conditions | Yield | Reference |
| Method 1 | 3,5-Dimethylisoxazole, Chlorosulfonic acid, Thionyl chloride | 1. Add 3,5-dimethylisoxazole to chlorosulfonic acid at 80°C. 2. Stir at 110°C for 2 hours. 3. Cool to 60°C and add thionyl chloride. 4. Heat to 110°C for 1.5 hours. 5. Quench with ice water. | Not explicitly stated, but described as a high-yield process. | [3] |
| Method 2 | 3,5-Dimethylisoxazole, Chlorosulfonic acid | 1. Add 3,5-dimethylisoxazole to chlorosulfonic acid at room temperature (exothermic to 90°C). 2. Heat to 100°C for 1.5 hours, then 110°C for 1.5 hours. 3. Quench with ice. | 13.8% (after petroleum ether extraction) | [3] |
| Method 3 | 3,5-Dimethylisoxazole, Chlorosulfonic acid, Thionyl chloride | 1. Add 3,5-dimethylisoxazole slowly to a cooled mixture of chlorosulfonic acid and thionyl chloride. 2. Heat to 120-130°C for 4 hours. 3. Cool and pour over ice. | Not specified. | [4] |
Detailed Experimental Protocol: Synthesis of this compound (Method 1)[3]
This protocol is based on a patented process described as providing a high yield of the desired product.
Materials:
-
3,5-Dimethylisoxazole (97.2 g, 1 mol)
-
Chlorosulfonic acid (266 ml, 4.0 mol)
-
Thionyl chloride (142.8 g, 1.2 mol)
-
Ice
-
Water
Procedure:
-
Preheat 97.2 g (1 mol) of 3,5-dimethylisoxazole to 80°C.
-
In a suitable reaction vessel, stir 266 ml (4.0 mol) of chlorosulfonic acid.
-
Over a period of 45 minutes, add the preheated 3,5-dimethylisoxazole dropwise to the chlorosulfonic acid.
-
After the addition is complete, stir the reaction mixture at 110°C for an additional 2 hours.
-
Cool the mixture to 60°C.
-
Add 142.8 g (1.2 mol) of thionyl chloride dropwise over 30 minutes.
-
Gradually heat the reaction mixture to 110°C over 1.5 hours.
-
Prepare a mixture of 1.5 kg of ice and 1 liter of water.
-
Add the reaction mixture dropwise to the ice-water mixture with stirring over 45 minutes.
-
Stir the resulting mixture for 30 minutes.
-
The solid product can then be isolated by filtration, washed with cold water, and dried.
Reactivity and Application in the Synthesis of Sulfonamides
The primary utility of this compound in drug discovery lies in its facile reaction with primary and secondary amines to form the corresponding sulfonamides.[5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole-4-sulfonamides[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pyridine (or another suitable base)
-
Dry acetonitrile (or other suitable solvent)
Procedure:
-
Dissolve the amine in dry acetonitrile.
-
Add pyridine to the solution.
-
Add this compound portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for a specified time (typically several hours) until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by chromatography or recrystallization.
This compound in the Synthesis of Bioactive Molecules
The 3,5-dimethylisoxazole sulfonamide moiety is a key pharmacophore in a number of biologically active compounds, highlighting the importance of its parent sulfonyl chloride as a building block.
Case Study 1: COX-2 Inhibitors and the Celecoxib Analogue Connection
While celecoxib itself is a pyrazole-based sulfonamide, the isoxazole sulfonamide scaffold has been explored for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor.[6] The mechanism of action of COX-2 inhibitors like celecoxib involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4]
The following diagram illustrates the simplified COX-2 signaling pathway and the point of intervention for COX-2 inhibitors.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of COX-2 inhibitors.
Case Study 2: Bromodomain (BRD4) Inhibitors
More recently, derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[7][8] BRD4 is a key regulator of gene transcription and has emerged as a promising target for cancer therapy.
Several studies have reported the synthesis and biological evaluation of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors. The table below summarizes some of the reported in vitro activity data.
Table 2: In Vitro Activity of Selected 3,5-Dimethylisoxazole-based BRD4 Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Compound 3 | BRD4(1) | 4800 | - | - | [9] |
| Compound 11h | BRD4(1) | 27.0 | HL-60 | 0.120 | [10] |
| BRD4(2) | 180 | MV4-11 | 0.09 | [10] | |
| Compound 39 | BRD4(BD1) | 3 | U266 | 2.1 | [11] |
The general workflow for identifying and characterizing novel BRD4 inhibitors starting from this compound is depicted below.
Caption: General workflow for the discovery of BRD4 inhibitors using the 3,5-dimethylisoxazole scaffold.
Conclusion
This compound stands out as a building block of significant importance in contemporary drug discovery. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the creation of diverse sulfonamide libraries. The demonstrated biological activities of its derivatives, ranging from COX-2 inhibition to the potent modulation of epigenetic targets like BRD4, underscore the therapeutic potential encapsulated within this scaffold. This technical guide has provided a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering valuable insights and practical protocols for researchers dedicated to the design and synthesis of next-generation therapeutics. The continued exploration of this versatile building block is poised to unlock new avenues for the treatment of a multitude of diseases.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Incompatible Materials with 3,5-Dimethylisoxazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of materials known to be incompatible with 3,5-Dimethylisoxazole-4-sulfonyl chloride. Understanding these incompatibilities is critical for ensuring laboratory safety, maintaining the integrity of the compound, and preventing hazardous reactions during its use in research and drug development.
Core Incompatibilities
This compound is a reactive compound that can undergo vigorous and hazardous reactions with certain classes of substances. The primary materials to avoid are bases, strong oxidizing agents, and water. Exposure to these materials can lead to rapid decomposition, the release of toxic gases, and potentially explosive conditions.
Summary of Incompatible Materials
| Incompatible Material Class | Specific Examples | Nature of Hazard | Hazardous Decomposition Products |
| Bases | Sodium hydroxide, potassium hydroxide, amines, carbonates | Violent reaction, rapid decomposition, heat generation | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Chlorine, Sulfur oxides, Hydrogen chloride gas[1] |
| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates, permanganates | Vigorous or explosive reaction, fire hazard | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Chlorine, Sulfur oxides, Hydrogen chloride gas[1] |
| Water / Moisture | Humid air, aqueous solutions, protic solvents | Hydrolysis, release of corrosive and toxic gases | Hydrogen chloride (HCl), Sulfonic acid derivative |
Chemical Basis of Incompatibility
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group.
Reaction with Bases
Bases readily react with the sulfonyl chloride in a nucleophilic substitution reaction. This can be a highly exothermic process, leading to a rapid increase in temperature and pressure. The reaction with amines, for instance, will lead to the formation of the corresponding sulfonamide.
Reaction with Strong Oxidizing Agents
Strong oxidizing agents can react violently with the isoxazole ring and the sulfonyl chloride group. These reactions can be unpredictable and may lead to a rapid release of energy, posing a significant fire or explosion risk.
Hydrolysis
This compound is sensitive to moisture and will hydrolyze upon contact with water.[1] This reaction produces the corresponding sulfonic acid and hydrogen chloride gas, which is corrosive and toxic upon inhalation. The rate of hydrolysis can be accelerated by increased temperature and the presence of catalysts.
Experimental Protocols
-
Differential Scanning Calorimetry (DSC): To determine the heat of reaction when mixed with a potentially incompatible substance. A significant exothermic event would indicate a hazardous incompatibility.
-
Reaction Calorimetry (RC1): To measure the rate of heat evolution during a reaction, providing data on the reaction kinetics and potential for thermal runaway.
-
Gas Evolution Measurement: To quantify the volume and rate of gas produced during a reaction, which is crucial for assessing the risk of pressure buildup.
When conducting such tests, it is imperative to start with very small quantities under controlled conditions in a well-ventilated fume hood, with appropriate personal protective equipment.
Safe Handling and Storage
To mitigate the risks associated with the reactivity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be designated for corrosive materials.
-
Handling: Handle only in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.
-
Dispensing: Use only dry equipment for dispensing the solid. Avoid creating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Visualization of Incompatibility Relationships
The following diagram illustrates the key incompatibilities of this compound and the resulting hazardous outcomes.
References
An In-depth Technical Guide on the Hazardous Decomposition of 3,5-Dimethylisoxazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential hazardous decomposition products of 3,5-Dimethylisoxazole-4-sulfonyl chloride. Given the limited availability of specific quantitative data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets and analogous chemical literature to provide a robust framework for its safe handling and investigation. The guide includes a detailed, representative experimental protocol for analyzing thermal decomposition and illustrative data to inform risk assessments.
Introduction to this compound
This compound (CAS No: 80466-79-1) is a heterocyclic compound featuring an isoxazole ring, a synthetically versatile scaffold in medicinal chemistry.[1] Isoxazole derivatives are integral to numerous pharmaceuticals, exhibiting a broad spectrum of biological activities.[2] The sulfonyl chloride functional group makes it a highly reactive intermediate for the synthesis of sulfonamides and other derivatives. However, this reactivity, combined with its thermal sensitivity, necessitates a thorough understanding of its decomposition profile to ensure safety during its use, storage, and in the event of unforeseen thermal excursions. Thermal decomposition can lead to the release of irritating and toxic gases.[3]
Identified Hazardous Decomposition Products
Upon exposure to high temperatures, this compound is expected to decompose into several hazardous substances. A safety data sheet for the compound identifies the primary hazardous decomposition products resulting from thermal breakdown.[3]
These products include:
-
Nitrogen Oxides (NOx): A mixture of nitric oxide (NO) and nitrogen dioxide (NO2), which are toxic upon inhalation.
-
Sulfur Oxides (SOx): Primarily sulfur dioxide (SO2), a toxic gas with a pungent, irritating odor.
-
Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas.
-
Carbon Dioxide (CO2): An asphyxiant at high concentrations.
-
Hydrogen Chloride (HCl): A highly corrosive and toxic gas that forms hydrochloric acid on contact with moisture.
-
Chlorine (Cl2): A toxic and highly reactive gas.
Quantitative Data on Thermal Decomposition
| Temperature (°C) | Nitrogen Oxides (NOx) (wt%) | Sulfur Oxides (SOx) (wt%) | Carbon Monoxide (CO) (wt%) | Hydrogen Chloride (HCl) (wt%) | Other Volatiles (wt%) | Solid Residue (wt%) |
| 250 | 5 | 15 | 8 | 10 | 12 | 50 |
| 450 | 12 | 25 | 18 | 15 | 10 | 20 |
| 650 | 18 | 30 | 22 | 18 | 5 | 7 |
Note: This data is illustrative and intended for risk assessment guidance. Actual values must be determined experimentally.
Experimental Protocol: Thermal Decomposition Analysis
The following protocol outlines a comprehensive methodology for the qualitative and quantitative analysis of the thermal decomposition products of this compound. This protocol integrates thermogravimetric analysis with evolved gas analysis (TGA-FTIR/MS) and subsequent ion chromatography for a complete characterization.
Objective
To identify and quantify the gaseous and solid-phase products generated during the controlled thermal decomposition of this compound under an inert atmosphere.
Materials and Equipment
-
Sample: this compound (98%+ purity)
-
Apparatus:
-
Thermogravimetric Analyzer (TGA) coupled to a Fourier Transform Infrared (FTIR) Spectrometer and a Mass Spectrometer (MS).[2]
-
Tube furnace with programmable temperature controller.
-
Quartz combustion tube and boat.
-
Inert gas supply (Nitrogen or Argon, 99.999% purity).
-
Gas-tight syringes for sampling.
-
A series of impinger traps containing deionized water and a dilute sodium hydroxide solution.
-
Ion Chromatograph (IC) with a conductivity detector, equipped with an anion-exchange column.[4][5]
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a fume hood.
-
Procedure
Part A: TGA-FTIR/MS Analysis
-
Instrument Setup: Calibrate the TGA, FTIR, and MS instruments according to the manufacturer’s specifications. Ensure the heated transfer line between the TGA and the gas analyzers is maintained at a temperature (e.g., 200-220 °C) sufficient to prevent condensation of evolved products.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.
-
Thermal Program: Place the crucible in the TGA furnace. Purge the system with the inert gas (e.g., 50 mL/min) for 30 minutes to establish an inert atmosphere.
-
Decomposition: Heat the sample from ambient temperature to 800 °C at a controlled rate (e.g., 10 °C/min).[6]
-
Data Acquisition: Continuously record the sample weight loss (TGA), and the IR spectra and mass spectra of the evolved gases throughout the experiment.[7]
-
Data Analysis:
Part B: Preparative Scale Decomposition and Trapping
-
System Setup: Place a quartz boat containing a larger, accurately weighed sample (approx. 100-200 mg) of the compound into the center of the tube furnace.
-
Gas Trapping: Connect the outlet of the tube furnace to a series of two impinger traps. The first trap should contain a known volume of deionized water to capture water-soluble acidic gases like HCl. The second trap should contain a known volume of dilute sodium hydroxide to capture remaining acidic gases like SO2 and NOx.
-
Decomposition: Purge the system with an inert gas at a controlled flow rate (e.g., 50 mL/min). Heat the furnace to a series of setpoint temperatures (e.g., 250 °C, 450 °C, 650 °C), holding at each temperature for a sufficient duration to ensure complete decomposition at that stage.
-
Sample Collection: After cooling, carefully remove the quartz boat containing the solid residue and weigh it. Collect the solutions from the impinger traps for analysis.
Part C: Analysis of Trapped Products
-
Ion Chromatography: Analyze the solutions from the impinger traps using ion chromatography to quantify the amounts of chloride and sulfate ions.[10] This will allow for the calculation of the total mass of HCl and SOx produced.
-
Gravimetric Analysis: Determine the mass of the non-volatile residue remaining in the combustion boat.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and the general decomposition pathway.
Caption: Experimental workflow for thermal decomposition analysis.
Caption: Logical pathway from parent compound to hazardous products.
Toxicological Considerations
The hazardous decomposition products of this compound pose significant health risks.
-
Respiratory Irritants: HCl, SOx, and NOx are potent respiratory irritants that can cause severe damage to the lungs and mucous membranes.[3]
-
Systemic Toxicity: Carbon monoxide interferes with oxygen transport in the blood, leading to chemical asphyxiation.
-
Corrosivity: The parent compound itself is corrosive and causes severe skin burns and eye damage.[3] This property is shared with HCl gas, which forms a strong acid upon contact with tissue.
While specific metabolic pathways for this compound are not well-documented, isoxazole-containing compounds can undergo bioactivation to reactive metabolites, which may pose toxicity risks.[8] The primary immediate concern, however, remains the acute toxicity of the inorganic gases released during decomposition.
Conclusion
This compound is a valuable reagent that requires careful handling due to its potential to release multiple hazardous substances upon thermal decomposition. The primary decomposition products include oxides of nitrogen and sulfur, carbon monoxide, and hydrogen chloride. While specific quantitative data is lacking, the provided experimental protocol offers a clear and robust pathway for researchers to determine the decomposition profile and associated risks for this compound under their specific laboratory conditions. Adherence to stringent safety protocols and a thorough understanding of the potential hazards are paramount when working with this and structurally related compounds.
References
- 1. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfate and Chloride detection using ion chromatography [sedgeochem.uni-bremen.de]
- 5. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 6. mdpi.com [mdpi.com]
- 7. rigaku.com [rigaku.com]
- 8. Tips and tricks to evaluate complex gas mixtures evolved during thermal decomposition | Bruker [bruker.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Physical properties like melting and boiling point of 3,5-Dimethylisoxazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of 3,5-Dimethylisoxazole-4-sulfonyl chloride, with a focus on its melting and boiling points. It includes standardized experimental protocols for the determination of these properties and a visualization of a common synthetic pathway.
Core Physical and Chemical Properties
This compound is a reactive chemical intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Its physical state is typically a solid at room temperature, appearing as a white to light yellow or yellow-brown substance[1].
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆ClNO₃S | [2][3] |
| Molecular Weight | 195.62 g/mol | [2][3] |
| Melting Point | 37-43 °C | [2] |
| 38.3 °C | [4] | |
| Boiling Point | Not available (decomposes) | |
| Physical Form | Solid at 20°C | [2] |
Experimental Protocols
Detailed experimental protocols for determining the melting and boiling points of organic compounds like this compound are outlined below. These are generalized methods standard in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm[3]. The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The apparatus is heated gradually, typically at a rate of about 1-2°C per minute as the temperature approaches the expected melting point[5]. A rapid initial heating can be used to find an approximate melting point, followed by a slower, more careful determination.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the range[3].
Boiling Point Determination (Distillation or Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[6]. Given the thermal instability of sulfonyl chlorides, determining a boiling point can be challenging and is often performed under reduced pressure. A common laboratory method for small quantities is the capillary method.
Methodology:
-
Sample Preparation: A small amount of the liquid compound is placed in a small test tube or fusion tube[7].
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid[7][8]. The test tube is then attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater[6][9].
-
Heating: The apparatus is heated slowly and uniformly[7]. As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation and Recording: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube[7]. At this point, the heating is stopped. The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[8].
Synthetic Workflow Visualization
The following diagram illustrates a common industrial process for the preparation of this compound. The synthesis involves the reaction of 3,5-Dimethylisoxazole with chlorosulfonic acid, followed by treatment with thionyl chloride[4].
Caption: Synthetic workflow for this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 3. ursinus.edu [ursinus.edu]
- 4. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. byjus.com [byjus.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 3,5-Dimethylisoxazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 3,5-dimethylisoxazole moiety is a valuable pharmacophore, and its incorporation into sulfonamide scaffolds has led to the discovery of potent inhibitors of various therapeutic targets, notably Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that regulates the transcription of oncogenes such as c-Myc, making it an attractive target for cancer therapy.[1][2] This document provides detailed protocols for the synthesis of novel N-substituted 3,5-dimethylisoxazole-4-sulfonamides and summarizes their biological activities.
Synthetic Workflow
The synthesis of novel sulfonamides from 3,5-Dimethylisoxazole-4-sulfonyl chloride is a straightforward and versatile process. The general workflow involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the desired sulfonamide.
Caption: General workflow for the synthesis and biological evaluation of novel 3,5-dimethylisoxazole-4-sulfonamides.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-3,5-dimethylisoxazole-4-sulfonamides
This protocol describes the synthesis of N-aryl substituted sulfonamides via a conventional heating method.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the substituted aniline (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C, add pyridine (2.0 mmol).
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-aryl-3,5-dimethylisoxazole-4-sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl/Aryl-3,5-dimethylisoxazole-4-sulfonamides
This protocol provides a rapid synthesis method using microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and TEA (1.5 mmol) in anhydrous THF (5 mL).
-
Seal the vessel and irradiate in a microwave reactor at 100-120 °C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Synthesis of Novel 3,5-Dimethylisoxazole-4-sulfonamide Derivatives and Their Anticancer Activity
| Compound ID | Amine Used | Yield (%) | Anticancer Activity (IC₅₀/GI₅₀ in µM) |
| 1a | Aniline | 85 | HeLa: 15.2 ± 1.1, HCT116: 7.1 ± 0.6[3] |
| 1b | 4-Methoxyaniline | 92 | MCF-7: 12.21 ± 0.93[4] |
| 1c | 4-Chloroaniline | 88 | MDA-MB-231: 19.22 ± 1.67[4] |
| 1d | Benzylamine | 78 | A549: >100 |
| 1e | Piperidine | 82 | PC-3: >100 |
Note: The anticancer activity data is for structurally related sulfonamides and serves as a representative example. Specific activity for the synthesized compounds would need to be determined experimentally.
Table 2: Characterization Data for a Representative Compound: N-(4-methoxyphenyl)-3,5-dimethylisoxazole-4-sulfonamide (1b)
| Characterization Method | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.66 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 6.79 (s, 1H, NH), 3.79 (s, 3H), 2.51 (s, 3H), 2.33 (s, 3H).[5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.9, 157.8, 157.2, 130.4, 129.4, 125.3, 114.3, 114.0, 110.2, 55.6, 11.8, 9.9.[5] |
| IR (KBr, cm⁻¹) | 3277 (N-H), 1595 (C=C), 1328, 1158 (SO₂).[5] |
| Mass Spec (ESI-MS) | m/z 311.08 [M+H]⁺ |
| Melting Point (°C) | 135-137 |
Biological Signaling Pathway
BRD4 Inhibition Signaling Pathway
Sulfonamides derived from 3,5-dimethylisoxazole have been identified as potent inhibitors of BRD4. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, leading to the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent transcription of target genes, including the oncogene c-Myc.[6][7] Inhibition of BRD4 disrupts this process, leading to the downregulation of c-Myc and other pro-proliferative genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of BRD4 and its inhibition by 3,5-dimethylisoxazole sulfonamides.
Conclusion
The synthesis of novel sulfonamides utilizing this compound offers a promising avenue for the development of new therapeutic agents, particularly in the field of oncology. The straightforward and versatile synthetic protocols, coupled with the significant biological activity of the resulting compounds as BRD4 inhibitors, make this a compelling area for further research and drug discovery efforts. The provided application notes and protocols serve as a comprehensive guide for researchers to explore this chemical space and contribute to the development of next-generation targeted therapies.
References
- 1. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3,5-Dimethylisoxazole-4-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with primary amines is a cornerstone synthetic transformation for the generation of a diverse library of N-substituted 3,5-dimethylisoxazole-4-sulfonamides. This class of compounds has garnered significant attention in medicinal chemistry and drug discovery due to the versatile pharmacological activities of the sulfonamide functional group and the isoxazole scaffold. Notably, derivatives of 3,5-dimethylisoxazole have emerged as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene transcription, including c-Myc.[1][2][3][4]
These application notes provide a detailed overview of the synthesis of N-substituted 3,5-dimethylisoxazole-4-sulfonamides, including a robust protocol for the preparation of the sulfonyl chloride starting material, and specific procedures for its reaction with both aromatic and aliphatic primary amines. Furthermore, we present quantitative data for the synthesis of various sulfonamide derivatives and illustrate the key signaling pathway modulated by these compounds.
Data Presentation: Reaction of this compound with Substituted Anilines
The following table summarizes the synthesis of a series of N-(substituted phenyl)-3,5-dimethylisoxazole-4-sulfonamides, demonstrating the versatility of this reaction with various electronically and sterically diverse anilines.
| Entry | Primary Amine (Substituted Aniline) | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3,5-dimethylisoxazole-4-sulfonamide | 85 |
| 2 | 4-Methylaniline | N-(4-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide | 88 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3,5-dimethylisoxazole-4-sulfonamide | 82 |
| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-3,5-dimethylisoxazole-4-sulfonamide | 90 |
| 5 | 4-Nitroaniline | N-(4-nitrophenyl)-3,5-dimethylisoxazole-4-sulfonamide | 78 |
| 6 | 2-Methylaniline | N-(2-methylphenyl)-3,5-dimethylisoxazole-4-sulfonamide | 80 |
| 7 | 2-Chloroaniline | N-(2-chlorophenyl)-3,5-dimethylisoxazole-4-sulfonamide | 86 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a reliable method for the preparation of the key starting material, this compound.
Materials:
-
3,5-Dimethylisoxazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Water
-
Petroleum ether
Procedure:
-
To a stirred solution of chlorosulfonic acid (4.0 eq), add 3,5-dimethylisoxazole (1.0 eq) dropwise. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 100-110°C for 3 hours.
-
Cool the mixture to 60°C and add thionyl chloride (1.2 eq) dropwise over 30 minutes.
-
Gradually heat the reaction mixture to 110°C and stir for an additional 1.5 hours.
-
Carefully pour the cooled reaction mixture onto a mixture of ice and water with vigorous stirring.
-
The resulting solid precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be further purified by extraction with hot petroleum ether to yield this compound as a solid.
Protocol 2: General Procedure for the Reaction of this compound with Aromatic Primary Amines (Anilines)
This protocol outlines the synthesis of N-aryl-3,5-dimethylisoxazole-4-sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1N)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
To the cooled solution, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired N-(substituted phenyl)-3,5-dimethylisoxazole-4-sulfonamide.
Protocol 3: General Procedure for the Reaction of this compound with Aliphatic Primary Amines
This protocol provides a general method for the synthesis of N-alkyl-3,5-dimethylisoxazole-4-sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Aliphatic primary amine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the aliphatic primary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkyl-3,5-dimethylisoxazole-4-sulfonamide.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted 3,5-dimethylisoxazole-4-sulfonamides.
BRD4 Signaling Pathway Inhibition
Caption: Inhibition of the BRD4 signaling pathway by 3,5-dimethylisoxazole-4-sulfonamide derivatives, leading to the downregulation of c-Myc and subsequent effects on cell proliferation.
References
- 1. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dimethylisoxazole-4-sulfonyl Chloride as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-dimethylisoxazole-4-sulfonyl chloride as a key intermediate in the synthesis of various pharmaceutical agents, with a particular focus on the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug discovery and development.
Introduction to this compound
This compound is a reactive chemical intermediate that serves as a crucial building block for introducing the 3,5-dimethylisoxazole-4-sulfonamide moiety into target molecules. This functional group is a key pharmacophore in a number of biologically active compounds, most notably in the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. The isoxazole ring, coupled with the sulfonamide group, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₆ClNO₃S |
| Molecular Weight | 195.62 g/mol |
| CAS Number | 80466-79-1 |
| Appearance | White to off-white solid |
| Melting Point | 38-39 °C |
Application in the Synthesis of Celecoxib
The most prominent application of this compound, although not a direct precursor in the most common modern syntheses, is conceptually linked to the structure of Celecoxib. The core of Celecoxib is a pyrazole ring substituted with a tolyl group and a sulfonamide-bearing phenyl group. While many current large-scale syntheses of Celecoxib utilize 4-hydrazinobenzenesulfonamide and a trifluoromethyl β-diketone, the underlying principle of forming a sulfonamide linkage is central. For the synthesis of related isoxazole-containing sulfonamides, this compound is a key reagent.
Mechanism of Action of Celecoxib: COX-2 Inhibition
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[1][2][3] This selectivity for COX-2 over COX-1 is a key feature that reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[2]
Caption: Signaling pathway of COX-2 in inflammation and the inhibitory action of Celecoxib.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from 3,5-dimethylisoxazole.
Materials:
-
3,5-Dimethylisoxazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Water
-
Petroleum ether
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add chlorosulfonic acid (4 molar equivalents) and thionyl chloride (1.2 molar equivalents).
-
Cool the mixture and slowly add 3,5-dimethylisoxazole (1 molar equivalent) dropwise while maintaining the temperature. The reaction is exothermic.
-
After the addition is complete, gradually heat the reaction mixture to 100-110°C and maintain for 1.5-2 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto a mixture of ice and water with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the solid by suction filtration and wash it with cold water.
-
For purification, the crude product can be extracted with hot petroleum ether, followed by cooling to induce crystallization.[4]
-
Dry the purified product under vacuum.
Expected Yield: Approximately 14-82%, depending on the specific reaction conditions and purification method.[4]
Protocol 2: General Synthesis of Sulfonamides from this compound
This protocol outlines the general procedure for reacting this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.1 equivalents) and the base (1.2 equivalents) in the anhydrous aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of Celecoxib (Illustrative Example of a Related Sulfonamide Synthesis)
While not directly using the title intermediate, this widely practiced synthesis of Celecoxib illustrates the formation of a sulfonamide-containing pyrazole, a structure analogous to what could be formed from this compound derivatives.
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
-
To a solution of sodium methoxide in toluene, add 4-methylacetophenone.
-
Slowly add ethyl trifluoroacetate to the mixture.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, quench the reaction with aqueous hydrochloric acid.
-
Separate the organic layer, wash with water, and concentrate to obtain the diketone.
Step 2: Synthesis of Celecoxib
-
Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent such as ethanol or methanol.[5]
-
Heat the mixture to reflux for several hours.[5]
-
Cool the reaction mixture to room temperature to allow for the crystallization of Celecoxib.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system like toluene or an ethyl acetate/heptane mixture.[6]
Quantitative Data
The yield of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs) is highly dependent on the reaction conditions. The following tables summarize some reported yields for the synthesis of Celecoxib and its precursors.
Table 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Hydride | Toluene | 60-65 | 1 | 96 | [6] |
| Sodium Hydride | Toluene | 40-45 | 5 | 91 | [6] |
| Potassium Hydride | Toluene | 30-35 | 6 | 86 | [6] |
| Sodium Methoxide | Toluene | 110 | 24 | ~90 | [5] |
Table 2: Synthesis of Celecoxib via Condensation
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methanol | 65 | 10 | 94.3 (crude) | [5] |
| Ethyl Acetate / Water | 75-80 | 5 | >95 (crude) | [5] |
| Ethanol | Reflux | Several | Not specified | [6] |
| Ionic Liquid (tris-(2-hydroxyethyl) ammonium acetate) | Room Temp | Not specified | 86 | [4] |
Experimental Workflows and Logical Relationships
General Workflow for Sulfonamide Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide derivative using this compound.
Caption: General workflow for sulfonamide synthesis.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a variety of sulfonamide-containing compounds with potential pharmaceutical applications. Its utility is exemplified by its structural relationship to the highly successful drug, Celecoxib. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the final products.
References
- 1. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
Application of 3,5-Dimethylisoxazole-4-sulfonyl chloride in Agrochemical Synthesis: A Detailed Overview
Introduction
3,5-Dimethylisoxazole-4-sulfonyl chloride is a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. Its isoxazole core is a recognized pharmacophore in various biologically active molecules, and the sulfonyl chloride group provides a versatile reactive handle for the construction of a diverse range of sulfonamide and sulfonylurea derivatives. This document provides detailed application notes on the use of this compound in the synthesis of a potent fungicidal agent, including experimental protocols, quantitative data, and workflow diagrams.
Application Example: Synthesis of a Benzimidazole Fungicide
A prime example of the application of this compound is in the synthesis of 1-(3,5-dimethylisoxazole-4-sulfonyl)-2-chloro-6,6-difluoro-[1][2]dioxolo[4,5-f]benzimidazole. This compound is a potent microbicidal agent, as disclosed in patent literature, and is particularly effective as a fungicide.
Chemical Structures and Reaction Scheme
The synthesis involves the reaction of this compound with a substituted benzimidazole derivative.
Caption: General reaction scheme for the synthesis of the target fungicide.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 1-(3,5-dimethylisoxazole-4-sulfonyl)-2-chloro-6,6-difluoro-[1][2]dioxolo[4,5-f]benzimidazole, based on the data reported in patent literature.
| Parameter | Value | Reference |
| Reactant 1 | This compound | DE19747625A1 |
| Reactant 2 | 2-chloro-6,6-difluoro-[1][2]dioxolo[4,5-f]benzimidazole | DE19747625A1 |
| Yield | 75% | DE19747625A1 |
| Melting Point | 128-131 °C | DE19747625A1 |
| Biological Activity | Fungicidal | WO 97/06171 |
Experimental Protocol
Synthesis of 1-(3,5-dimethylisoxazole-4-sulfonyl)-2-chloro-6,6-difluoro-[1][2]dioxolo[4,5-f]benzimidazole
This protocol is based on the procedures outlined in patent DE19747625A1, and has been elaborated for clarity and reproducibility in a research setting.
Materials:
-
This compound
-
Potassium carbonate (powdered)
-
Acetonitrile (anhydrous)
-
Methylene chloride
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add 2-chloro-6,6-difluoro-[1][2]dioxolo[4,5-f]benzimidazole (0.4 mol) and acetonitrile (600 ml).
-
Add powdered potassium carbonate (0.6 mol) to the mixture and stir at room temperature for 10 minutes.
-
To the stirred suspension, add this compound (0.4 mol).
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, pour the mixture into water (2 liters).
-
Extract the aqueous mixture with methylene chloride (3 x 500 ml).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using methylene chloride as the eluent.
-
The final product is a colorless solid.
Logical Workflow for Agrochemical Development
The development of a new agrochemical, from the initial synthesis to the final product, follows a logical progression. The following diagram illustrates this workflow.
References
Application Notes and Protocols for the Development of BRD4 Inhibitors Using 3,5-Dimethylisoxazole-4-sulfonyl chloride
Introduction: Targeting BRD4 in Disease with a Versatile Isoxazole Scaffold
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a pivotal therapeutic target in a multitude of diseases, most notably cancer.[1][2] BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and transcription factors.[3] This interaction is crucial for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which subsequently phosphorylates RNA Polymerase II, leading to the transcriptional activation of key oncogenes such as c-Myc.[2][3] The dysregulation of BRD4 activity is a hallmark of various malignancies, including acute myeloid leukemia (AML) and multiple myeloma (MM), making it an attractive target for small molecule inhibition.[2][4]
The 3,5-dimethylisoxazole moiety has been identified as a highly effective acetyl-lysine mimetic, capable of anchoring small molecule inhibitors within the acetyl-lysine binding pocket of bromodomains.[2][5][6] Its inherent properties make it an ideal starting point for the rational design of potent and selective BRD4 inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3,5-Dimethylisoxazole-4-sulfonyl chloride, a commercially available building block, for the synthesis and evaluation of novel BRD4 inhibitors.[7][8][9] We will detail a representative synthetic protocol, followed by in-depth methodologies for assessing inhibitor potency, cellular target engagement, and downstream biological effects.
Medicinal Chemistry Strategy: From Scaffold to Potent Inhibitor
The core strategy involves the synthesis of a library of 3,5-dimethylisoxazole-4-sulfonamides by reacting the sulfonyl chloride with a diverse range of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the isoxazole core to optimize interactions with the BRD4 binding pocket and achieve high potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 80466-79-1 this compound AKSci R057 [aksci.com]
- 8. This compound [oakwoodchemical.com]
- 9. 80466-79-1|this compound|BLD Pharm [bldpharm.com]
Synthesis Protocol for 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, a novel derivative of the alkaloid cytisine. This compound holds potential for investigation in drug discovery and development, particularly in areas related to nicotinic acetylcholine receptor (nAChR) modulation. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Cytisine, a natural alkaloid, is a well-known partial agonist of nicotinic acetylcholine receptors (nAChRs).[1] Its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents. The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine involves the coupling of cytisine with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride. This process yields a novel molecule combining the pharmacophore of cytisine with a substituted isoxazole moiety, a common scaffold in medicinal chemistry.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine.
| Parameter | Value | Reference |
| Product Name | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine | Sagdullaev, et al., 2022 |
| Molecular Formula | C₁₆H₁₉N₃O₄S | Sagdullaev, et al., 2022 |
| Molecular Weight | 365.41 g/mol | Sagdullaev, et al., 2022 |
| Yield | 83% | Sagdullaev, et al., 2022 |
| Melting Point | 141–142 °C | Sagdullaev, et al., 2022 |
| Appearance | Yellowish powder | Sagdullaev, et al., 2022 |
Experimental Protocols
This section details the experimental procedures for the synthesis of the precursor, 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride, and the final product, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine.
Protocol 1: Synthesis of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride
This protocol is adapted from a patented procedure and is a necessary preliminary step for the synthesis of the final compound.
Materials:
-
3,5-dimethylisoxazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
-
Water
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, slowly add 97.2 g (1 mole) of 3,5-dimethylisoxazole dropwise to 266 ml (4.0 moles) of chlorosulfonic acid, preheated to 80 °C, over a period of 45 minutes.
-
After the addition is complete, stir the reaction mixture at 110 °C for an additional 2 hours.
-
Cool the mixture to 60 °C and add 142.8 g (1.2 moles) of thionyl chloride dropwise over 30 minutes.
-
Gradually heat the reaction mixture to 110 °C over 1.5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto a mixture of 1.5 kg of ice and 1 liter of water with stirring. Caution: The reaction with water can be vigorous.
-
Stir the resulting mixture for 30 minutes.
-
Filter the precipitate and dry it.
-
Extract the product with 200 ml of hot petroleum ether. Filter and re-extract the residue with an additional 50 ml of petroleum ether.
-
Combine the petroleum ether extracts and cool to 0-5 °C for 5 hours to induce crystallization.
-
Filter the resulting precipitate and dry to obtain 3,5-dimethylisoxazole-4-sulfonyl chloride.
Protocol 2: Synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
Materials:
-
3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride (from Protocol 1)
-
Cytisine
-
Dry Acetonitrile
-
Pyridine
-
5% Potassium carbonate solution
Procedure:
-
In a reaction vessel, dissolve 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride and cytisine in dry acetonitrile.
-
Add pyridine to the mixture to act as an acid-binding agent.
-
Stir the reaction mixture at 40 °C for 1 hour. The color of the reaction mixture will be light yellow.
-
Cool the reaction mixture. A yellow residue will form.
-
Filter the yellow residue and wash it with acetonitrile.
-
Distill the solvent from the filtrate using a rotary evaporator. The residue will be a thick yellow oil.
-
Add 20 mL of a 5% solution of potassium carbonate to the residue.
-
Grind the thick oil until it becomes a yellowish powder.
-
The resulting product is 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and the proposed signaling pathway of cytisine derivatives.
References
One-pot sulfonamide synthesis from sulfonyl chlorides
Application Notes & Protocols
Topic: High-Efficiency One-Pot Sulfonamide Synthesis from In Situ Generated Sulfonyl Chlorides
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of therapeutic agents.[1] Traditionally, the synthesis of sulfonamides involves the reaction of an amine with a pre-synthesized, often unstable or hazardous, sulfonyl chloride. This application note details robust, one-pot methodologies that circumvent the need to isolate these reactive intermediates. By generating the sulfonyl chloride in situ from more stable precursors such as sulfonate salts, carboxylic acids, or thiols, these strategies offer significant advantages in terms of efficiency, safety, and substrate scope. We provide a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and field-proven insights to empower researchers in the rapid and reliable synthesis of diverse sulfonamide libraries for drug discovery and development.
Introduction: The Strategic Advantage of One-Pot Synthesis
The sulfonamide functional group is a vital bioisostere of the amide bond, offering distinct physicochemical properties such as improved hydrolytic stability, an additional hydrogen bond acceptor, and increased polar surface area.[2][3][4][5] These characteristics can lead to dramatic improvements in a compound's pharmacokinetic profile and binding affinity.[4]
The classical approach to sulfonamide synthesis—reacting an amine with a sulfonyl chloride in the presence of a base—is effective but carries inherent drawbacks.[6][7] Sulfonyl chlorides are often highly reactive, sensitive to moisture, and can be genotoxic, posing challenges in their synthesis, handling, and storage.[8]
One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, presents a powerful solution. This approach enhances efficiency by reducing the number of synthetic steps and purification procedures, minimizing waste, and, crucially, avoiding the isolation of hazardous intermediates.[2][3] By generating the sulfonyl chloride in situ, chemists can work with more stable, bench-top starting materials, thereby accelerating the synthesis of amide analogues in drug discovery campaigns.[4]
Core Mechanism: The Sulfonylation Reaction
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion and the loss of a proton from the nitrogen, typically facilitated by a non-nucleophilic base like triethylamine (TEA) or pyridine, to yield the stable sulfonamide product.[7][9]
One-Pot Methodologies: From Stable Precursors to Sulfonamides
The elegance of one-pot synthesis lies in the diverse strategies available for the in situ generation of the key sulfonyl chloride intermediate. Below are three field-proven approaches.
Strategy A: Activation of Sulfonate Salts
This method utilizes stable, easy-to-handle amine-derived sulfonate salts as precursors. An activating agent, such as cyanuric chloride (TCT), converts the sulfonate salt into a highly reactive sulfonyl chloride intermediate, which is immediately trapped by a second amine present in the reaction vessel. This approach is mild, efficient, and avoids the use of corrosive reagents.[10]
Strategy B: Catalytic Decarboxylative Chlorosulfonylation
A cutting-edge strategy involves the copper-catalyzed conversion of readily available aromatic carboxylic acids into sulfonyl chlorides.[2][3] This method leverages ligand-to-metal charge transfer (LMCT) photochemistry to initiate decarboxylation, generating an aryl radical that is trapped by sulfur dioxide. Subsequent chlorination and the addition of an amine in the same pot yield the desired sulfonamide. This process is notable for its use of common amide coupling partners (acids and amines) to generate the sulfonamide bioisostere.[4][11][12]
Strategy C: Mechanochemical Oxidative Chlorination
Embracing the principles of green chemistry, this solvent-free mechanochemical approach generates sulfonyl chlorides from disulfides.[13][14] Solid sodium hypochlorite, in the presence of a catalytic solid acid, mediates a tandem oxidation-chlorination of the disulfide in a ball mill. The resulting sulfonyl chloride is then directly reacted with an amine in the same vessel, offering a cost-effective and environmentally friendly route.[14][15] This method eliminates the need for bulk organic solvents, simplifying purification.[13]
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis from Amine-Sulfonate Salts using Cyanuric Chloride
Principle: This protocol describes the conversion of a primary or secondary amine-derived sulfonate salt to a sulfonamide in a one-pot reaction at room temperature using cyanuric chloride (TCT) as the activating agent.[10]
Materials and Reagents:
-
Amine-derived sulfonate salt (1.0 mmol)
-
Cyanuric chloride (TCT) (1.0 mmol)
-
Triethylamine (TEA) (3.0 mmol)
-
Nucleophilic amine (e.g., morpholine) (1.2 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add the amine-derived sulfonate salt (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Add triethylamine (3.0 mmol, 3 eq.) to the suspension and stir for 5 minutes at room temperature.
-
Add cyanuric chloride (1.0 mmol, 1 eq.) in one portion. The reaction mixture will typically become a clear solution.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sulfonyl chloride intermediate.
-
Add the nucleophilic amine (1.2 mmol, 1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 4 hours.
-
Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Results: This method typically provides good to excellent yields (70-90%) for a wide range of alkyl and aryl amines.[10]
Safety Precautions: Cyanuric chloride is corrosive and moisture-sensitive. Triethylamine is flammable and corrosive. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 2: Copper-Catalyzed Decarboxylative Chlorosulfonylation
Principle: This protocol details the synthesis of a sulfonamide from an aryl carboxylic acid and an amine in a one-pot, two-step procedure involving a light-mediated copper-catalyzed generation of the sulfonyl chloride intermediate.[2][3]
Materials and Reagents:
-
(Hetero)aryl carboxylic acid (0.5 mmol)
-
[Cu(MeCN)₄]BF₄ (0.025 mmol, 5 mol%)
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (0.5 mmol, 1 eq.)
-
Sulfur dioxide (SO₂) source (e.g., DABSO, 1.0 mmol as SO₂ equivalent)
-
Anhydrous acetonitrile (5 mL)
-
Amine (e.g., morpholine) (1.0 mmol, 2 eq.)
-
Diisopropylethylamine (DIPEA) (1.0 mmol, 2 eq.)
-
Photoreactor equipped with 365 nm LEDs
-
Schlenk tube or similar reaction vessel
Step-by-Step Procedure:
-
Step 1: Sulfonyl Chloride Formation
-
In a Schlenk tube, combine the aryl carboxylic acid (0.5 mmol), [Cu(MeCN)₄]BF₄ (0.025 mmol), DCDMH (0.5 mmol), and the SO₂ source (1.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Place the vessel in the photoreactor and irradiate with 365 nm LEDs at room temperature for 12 hours with stirring.
-
-
Step 2: Amination
-
After irradiation, remove the vessel from the photoreactor.
-
Carefully bubble nitrogen through the crude reaction mixture for 15 minutes to remove any unreacted SO₂.
-
Add the desired amine (1.0 mmol) followed by DIPEA (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the sulfonyl chloride intermediate.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure sulfonamide.
-
Expected Results: This advanced method is effective for a broad scope of electron-deficient and electron-rich (hetero)aryl acids, with yields typically ranging from 50% to over 80%.[2][4]
Substrate Scope & Data Summary
The one-pot decarboxylative chlorosulfonylation method demonstrates a broad and versatile substrate scope. The following table provides representative examples.
| Entry | Aryl Carboxylic Acid | Amine | Yield (%)[2][4] |
| 1 | 4-Methoxybenzoic acid | Morpholine | 71 |
| 2 | 4-(trifluoromethyl)benzoic acid | Piperidine | 82 |
| 3 | 2-Naphthoic acid | Benzylamine | 75 |
| 4 | Thiophene-2-carboxylic acid | Aniline | 65 |
| 5 | Nicotinic acid | Ammonium Hydroxide | 59 |
Troubleshooting & Expert Insights
-
Issue: Low Yield in Sulfonate Activation (Protocol 1).
-
Cause: Presence of moisture, which can hydrolyze the TCT activator or the sulfonyl chloride intermediate.
-
Solution: Ensure all glassware is oven-dried and reagents, particularly the acetonitrile solvent, are anhydrous.[10] Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Issue: Incomplete Reaction in Photoredox Protocol (Protocol 2).
-
Cause: Insufficient light penetration, catalyst deactivation, or inefficient removal of SO₂ before amination.
-
Solution: Ensure the reaction vessel is clean and positioned correctly in the photoreactor. Confirm the light source is functioning at the correct wavelength and intensity. Thoroughly degas the reaction mixture before irradiation and ensure complete removal of excess SO₂ before adding the amine, as it can interfere with the amination step.
-
-
Field Insight: Base Selection. The choice of base is critical. For standard sulfonamide formation, tertiary amines like triethylamine or DIPEA are ideal as they are non-nucleophilic and act solely as HCl scavengers.[7] Pyridine can also be used but may be more difficult to remove during work-up.
Conclusion
One-pot strategies for sulfonamide synthesis from in situ generated sulfonyl chlorides represent a significant advancement over traditional multi-step procedures. These methods offer enhanced operational simplicity, improved safety profiles by avoiding the handling of toxic reagents, and often provide access to a broader range of chemical diversity. From the mild activation of sulfonate salts to sophisticated photoredox-catalyzed transformations of carboxylic acids, the protocols outlined in this note provide researchers with powerful and reliable tools to accelerate the discovery and development of novel sulfonamide-based therapeutics.
References
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis in Review: Photoredox Enabled Synthesis of Sulfonamides and Derivatives | Domainex [domainex.co.uk]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. youtube.com [youtube.com]
- 10. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 3,5-Dimethylisoxazole-4-sulfonyl chloride in Polymer Chemistry
Introduction: A Versatile Reagent for Polymer Functionalization
In the ever-evolving field of polymer chemistry, the demand for novel functional materials with tailored properties is insatiable. Post-polymerization modification is a powerful strategy to introduce specific functionalities onto a polymer backbone, thereby altering its physical, chemical, and biological characteristics. 3,5-Dimethylisoxazole-4-sulfonyl chloride is a versatile reagent that holds significant promise in this domain. Its reactive sulfonyl chloride group allows for covalent attachment to a variety of polymer scaffolds, while the 3,5-dimethylisoxazole moiety imparts unique electronic and biological properties to the modified material.
The isoxazole ring system is a well-known pharmacophore, and its incorporation into polymer structures can open avenues for the development of new biomaterials, drug delivery systems, and functional coatings with antimicrobial or other bioactive properties.[1] This guide provides a comprehensive overview of the application of this compound as a polymer modification agent, complete with detailed protocols and characterization methods.
Core Principle: Sulfonamide Bond Formation
The primary application of this compound in polymer chemistry is the functionalization of polymers containing primary or secondary amine groups. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide linkage and the release of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.
This approach is particularly useful for modifying common, commercially available polyamines such as poly(allylamine) (PAH) and polyethyleneimine (PEI). The resulting sulfonamide-functionalized polymers can exhibit altered solubility, thermal stability, and biological activity.
Experimental Protocols
Protocol 1: Modification of Poly(allylamine hydrochloride) (PAH)
This protocol details the procedure for the functionalization of poly(allylamine hydrochloride) with this compound. Poly(allylamine) is a cationic polyelectrolyte with a primary amine group in each repeating unit, making it an ideal candidate for this modification.
Materials:
-
Poly(allylamine hydrochloride) (PAH, e.g., Mw 15,000 g/mol )
-
This compound
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (e.g., MWCO 3,500 Da)
-
Deionized water
-
Methanol
-
Acetone
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon inlet
-
Ice bath
-
Magnetic stir plate
-
Standard laboratory glassware
-
Lyophilizer (freeze-dryer)
Procedure:
-
Polymer Solution Preparation:
-
In a round-bottom flask, dissolve 1.0 g of poly(allylamine hydrochloride) in 20 mL of anhydrous DMF.
-
Stir the solution under a nitrogen atmosphere until the polymer is fully dissolved. This may take some time.
-
-
Reaction Setup:
-
Cool the polymer solution to 0 °C using an ice bath.
-
In a separate vial, dissolve a desired molar equivalent of this compound in 5 mL of anhydrous DMF. The molar ratio of sulfonyl chloride to the amine repeating unit of PAH can be varied to achieve the desired degree of functionalization (e.g., 0.1 to 1.0 equivalents).
-
Add 1.5 molar equivalents of triethylamine (relative to the sulfonyl chloride) to the polymer solution.
-
-
Reaction:
-
Slowly add the solution of this compound to the cooled polymer solution dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
Precipitate the crude polymer by slowly pouring the reaction mixture into 200 mL of vigorously stirred acetone.
-
Collect the precipitate by filtration and wash with additional acetone.
-
Redissolve the crude polymer in a minimal amount of deionized water.
-
Transfer the polymer solution to a dialysis tube (MWCO 3,500 Da) and dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted starting materials, triethylamine hydrochloride, and DMF.
-
Freeze the purified polymer solution and lyophilize to obtain the final product as a white, fluffy solid.
-
Characterization:
-
FT-IR Spectroscopy: The formation of the sulfonamide bond can be confirmed by the appearance of characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and an S-N stretching band around 910 cm⁻¹.[2]
-
¹H NMR Spectroscopy: The success of the modification can be verified by the appearance of new signals corresponding to the methyl groups (around 2.4 and 2.7 ppm) and the isoxazole ring proton of the 3,5-dimethylisoxazole moiety. The degree of functionalization can be estimated by comparing the integration of these new peaks to the integration of the polymer backbone protons.
Protocol 2: Modification of Branched Polyethyleneimine (PEI)
This protocol outlines the functionalization of branched polyethyleneimine with this compound. Branched PEI contains a mixture of primary, secondary, and tertiary amines, with the primary amines being the most reactive towards sulfonyl chlorides.
Materials:
-
Branched Polyethyleneimine (PEI, e.g., Mw 25,000 g/mol )
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous Methanol
-
Dialysis tubing (e.g., MWCO 10,000 Da)
-
Deionized water
-
Acetone
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon inlet
-
Magnetic stir plate
-
Standard laboratory glassware
-
Lyophilizer (freeze-dryer)
Procedure:
-
Polymer Solution Preparation:
-
Dissolve 1.0 g of branched PEI in 20 mL of anhydrous methanol in a round-bottom flask.
-
Stir under a nitrogen atmosphere until a homogeneous solution is obtained.
-
-
Reaction Setup:
-
Add 2.0 molar equivalents of sodium carbonate (relative to the sulfonyl chloride) to the PEI solution.
-
In a separate vial, dissolve the desired molar equivalent of this compound in 10 mL of anhydrous methanol.
-
-
Reaction:
-
Slowly add the sulfonyl chloride solution to the PEI solution at room temperature over 30 minutes with vigorous stirring.
-
Continue to stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the sodium carbonate and any other insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to about half its original volume.
-
Precipitate the polymer by adding the concentrated solution to 200 mL of acetone.
-
Collect the precipitate by centrifugation or filtration.
-
Redissolve the polymer in deionized water and dialyze against deionized water using a 10,000 Da MWCO membrane for 3 days.
-
Lyophilize the purified solution to obtain the 3,5-Dimethylisoxazole-4-sulfonamide functionalized PEI.
-
Characterization:
-
FT-IR Spectroscopy: Similar to the modified PAH, look for the characteristic S=O and S-N stretching bands.
-
¹H NMR Spectroscopy: The appearance of signals for the 3,5-dimethylisoxazole group will confirm the modification. The complex spectrum of branched PEI will make quantification challenging, but the presence of the new peaks is a clear indicator of successful functionalization.
Visualization of the Workflow and Modified Polymer Structure
References
Application Notes and Protocols: Sulfochlorination of 3,5-Dimethylisoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sulfochlorination of 3,5-dimethylisoxazole is a key chemical transformation for the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride. This intermediate is valuable in the development of various biologically active compounds and microbicidal agents.[1][2] The reaction involves the introduction of a sulfonyl chloride group (-SO₂Cl) onto the C4 position of the isoxazole ring, a position activated by the two methyl groups at C3 and C5 which increase the electron density on the ring.[2] This document provides detailed experimental protocols and reaction conditions based on established procedures.
Reaction Conditions Summary
The sulfochlorination of 3,5-dimethylisoxazole can be effectively achieved using chlorosulfonic acid. The reaction conditions, including the use of thionyl chloride as an additional reagent to improve yield, have been optimized. Below is a summary of the quantitative data from two primary methods.
| Parameter | Method 1 | Method 2 (Improved Yield) |
| Starting Material | 3,5-Dimethylisoxazole | 3,5-Dimethylisoxazole |
| Reagent 1 | Chlorosulfonic acid | Chlorosulfonic acid |
| Reagent 2 | - | Thionyl chloride |
| Molar Ratio (Substrate:Reagent 1) | 1 : 4 | 1 : 4 |
| Molar Ratio (Substrate:Reagent 2) | - | 1 : 1.2 |
| Initial Temperature | Room Temperature | 80 °C (preheated substrate) |
| Reaction Temperature Profile | Heats to 90°C during addition, then 1.5h at 100°C, then 1.5h at 110°C | 2h at 110°C after addition, cool to 60°C, then gradual warming to 110°C over 1.5h after Reagent 2 addition |
| Reaction Time | ~3 hours post-addition | ~3.5 hours post-additions |
| Work-up | Quenching on ice, precipitation, filtration | Quenching on ice/water, precipitation, filtration |
| Product | This compound | This compound |
| Yield | 13.8% | 81.7% |
| Reference | [1] | [1] |
Experimental Protocols
Method 1: Direct Sulfochlorination with Chlorosulfonic Acid
This protocol describes the direct reaction of 3,5-dimethylisoxazole with chlorosulfonic acid.
Materials:
-
3,5-Dimethylisoxazole (161.4 g, 1.66 mol)
-
Chlorosulfonic acid (790 g, 6.64 mol)
-
Ice (2.6 kg)
-
Petroleum ether
Procedure:
-
To 790 g (6.64 mol) of chlorosulfonic acid, add 161.4 g (1.66 mol) of 3,5-dimethylisoxazole dropwise over 90 minutes, starting at room temperature. The reaction is exothermic and the temperature will rise to approximately 90°C.
-
After the addition is complete, heat the reaction mixture to 100°C over 20 minutes.
-
Stir the mixture at 100°C for 1.5 hours.
-
Increase the temperature to 110°C and stir for an additional 1.5 hours.
-
Pour the resulting mixture onto 2.6 kg of ice to quench the reaction.
-
Allow the mixture to stand at room temperature for 16 hours to allow for complete precipitation.
-
Collect the precipitate by suction filtration and dry the solid.
-
The crude product can be further purified by extraction with hot petroleum ether. This procedure yields this compound as a solid with a melting point of 38-39°C (Yield: 45.7 g, 13.8%).[1]
Method 2: Sulfochlorination with Chlorosulfonic Acid and Thionyl Chloride (Improved Yield)
This protocol involves a two-step addition of chlorosulfonic acid followed by thionyl chloride, which has been shown to significantly improve the yield.[1]
Materials:
-
3,5-Dimethylisoxazole (97.2 g, 1 mol)
-
Chlorosulfonic acid (266 ml, 4.0 mol)
-
Thionyl chloride (142.8 g, 1.2 mol)
-
Ice (1.5 kg)
-
Water (1 liter)
Procedure:
-
Preheat 97.2 g (1 mol) of 3,5-dimethylisoxazole to 80°C.
-
Add the preheated 3,5-dimethylisoxazole dropwise to 266 ml (4.0 mol) of chlorosulfonic acid over 45 minutes.
-
After the addition is complete, stir the reaction mixture at 110°C for 2 hours.
-
Cool the mixture to 60°C.
-
Add 142.8 g (1.2 mol) of thionyl chloride dropwise over 30 minutes.
-
Gradually heat the reaction mixture back to 110°C over 1.5 hours.
-
Pour the hot reaction mixture dropwise with stirring into a mixture of 1.5 kg of ice and 1 liter of water over 45 minutes.
-
Stir the resulting mixture for 30 minutes.
-
Collect the solid product by suction filtration, wash with 1 liter of water, and dry.
-
This method yields 159.8 g (81.7%) of this compound as a solid with a melting point of 38.3°C.[1]
Visualizations
Chemical Reaction Pathway
Caption: Figure 1. Reaction scheme for the sulfochlorination of 3,5-dimethylisoxazole.
Experimental Workflow (Method 2)
Caption: Figure 2. Step-by-step workflow for the high-yield synthesis protocol.
References
Application Note & Protocols: Late-Stage Functionalization of Primary Sulfonamides to Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Strategic Overview: Revitalizing the Sulfonamide Moiety in Drug Discovery
The primary sulfonamide (R-SO₂NH₂) is a cornerstone functional group in medicinal chemistry, present in a vast array of FDA-approved drugs. Historically, its installation via the reaction of a sulfonyl chloride with ammonia or an amine has been a terminal step in a synthetic sequence. This linear approach, however, renders the sulfonamide a relatively inert endpoint, limiting opportunities for rapid analog synthesis and molecular diversification, especially in late-stage development.
This guide details the strategic conversion of primary sulfonamides back into highly reactive sulfonyl chlorides (R-SO₂Cl). This transformation effectively "reactivates" the sulfonamide moiety, turning a synthetic dead-end into a versatile hub for introducing diverse functionalities. Such late-stage functionalization (LSF) is invaluable in drug discovery, enabling chemists to modify complex molecules without de novo re-synthesis, thereby accelerating the generation of structure-activity relationship (SAR) data. We will explore the primary mechanistic pathways and provide detailed, field-tested protocols for achieving this critical transformation.
Core Mechanistic Principles: Pathways to Sulfonyl Chloride Formation
The conversion of the relatively unreactive primary sulfonamide N-H bond into a labile leaving group is the central challenge. Two principal strategies have emerged as effective solutions: Deaminative Diazotization and N-Activation/Displacement .
Deaminative Diazotization (Sandmeyer-Type Transformation)
This classic approach leverages the in situ formation of a diazonium intermediate from the primary sulfonamide. The sulfonamide is first treated with a diazotizing agent, typically an alkyl nitrite such as tert-butyl nitrite (t-BuONO), under acidic conditions. This generates a sulfonyl-diazonium species (R-SO₂N₂⁺), which is highly unstable and readily extrudes dinitrogen gas (N₂). In the presence of a chloride source and a suitable catalyst (often a copper salt like CuCl₂), the resulting sulfonyl radical or cation is trapped to form the desired sulfonyl chloride.
The key to this process is the efficient generation of the diazonium intermediate, which then serves as an excellent leaving group. This method is powerful but can be sensitive to substrates with other reactive amine functionalities.[1][2]
N-Activation with Pyrylium Salts
A more recent and highly effective method involves the activation of the sulfonamide's NH₂ group using a pyrylium salt, such as 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄).[3][4][5] The pyrylium salt acts as an activating agent, condensing with the primary sulfonamide to form a pyridinium species. This process transforms the NH₂ group into an excellent leaving group. Subsequent nucleophilic attack by a chloride source (e.g., MgCl₂) displaces the pyridinium moiety, yielding the sulfonyl chloride.[3][6] This method is distinguished by its exceptionally mild conditions and high functional group tolerance, making it particularly well-suited for complex, late-stage applications.[3][4][5]
Comparative Analysis of Key Methodologies
Choosing the appropriate method depends on the substrate's complexity, functional group tolerance, and desired scale.
| Parameter | Deaminative Diazotization (e.g., t-BuONO/CuCl₂) | N-Activation (Pyry-BF₄/MgCl₂) |
| Key Reagents | tert-butyl nitrite (t-BuONO), Copper(II) chloride (CuCl₂) | 2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF₄), Magnesium chloride (MgCl₂) |
| Typical Conditions | Acetonitrile (MeCN), 60-70 °C | tert-Butanol (t-BuOH), 60 °C |
| Advantages | Utilizes common, inexpensive reagents. Well-established chemistry. | Exceptionally mild conditions. High functional group tolerance (amides, esters, ketones).[3][4] High selectivity for primary sulfonamides.[3] |
| Limitations | May not be suitable for substrates with sensitive functional groups. Diazonium intermediates can lead to side reactions. | Pyrylium reagent is a specialty chemical. May require slightly longer reaction times for less reactive sulfonamides.[3] |
| Ideal For | Simpler molecules, initial diversification studies. | Complex, poly-functionalized molecules (e.g., drug candidates). Late-stage functionalization where preserving molecular integrity is critical. |
Detailed Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sulfonyl chlorides are reactive and moisture-sensitive; handle with care.
Protocol 1: Deaminative Chlorination via Diazotization
This protocol is adapted from established diazotization procedures for the conversion of primary sulfonamides.[1][2]
Materials and Reagents:
-
Primary sulfonamide substrate
-
tert-Butyl nitrite (t-BuONO), 90%
-
Copper(II) chloride (CuCl₂), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the primary sulfonamide (1.0 equiv), anhydrous CuCl₂ (1.5 equiv), and anhydrous acetonitrile to make a 0.1 M solution.
-
Reagent Addition: Begin stirring the suspension at room temperature. Add tert-butyl nitrite (t-BuONO) (2.0 equiv) to the mixture dropwise over 5 minutes.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 65 °C. You should observe the evolution of N₂ gas. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing dichloromethane and saturated aqueous NaHCO₃.
-
Workup - Extraction: Separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The resulting sulfonyl chloride should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.
Protocol 2: N-Activation with Pyrylium Tetrafluoroborate
This protocol is based on the highly selective method developed by Cornella and co-workers.[3][7]
Materials and Reagents:
-
Primary sulfonamide substrate
-
2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF₄)
-
Magnesium chloride (MgCl₂), anhydrous
-
tert-Butanol (t-BuOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the primary sulfonamide (1.0 equiv), Pyry-BF₄ (2.0 equiv), and anhydrous MgCl₂ (2.5 equiv).
-
Solvent Addition: Add tert-butanol to achieve a concentration of 0.1 M with respect to the sulfonamide.
-
Heating and Reaction Monitoring: Heat the mixture to 60 °C and stir vigorously. The reaction is typically complete within 3-5 hours. Monitor the disappearance of the starting material by TLC or LC-MS. For less reactive substrates, an additional portion of Pyry-BF₄ may be required.[3]
-
Workup - Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Workup - Washing: Separate the layers and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography (silica gel) to afford the pure sulfonyl chloride. Store the product under an inert, dry atmosphere.
Visualization of a Generalized Workflow
The following diagram illustrates the central role of the sulfonyl chloride intermediate in a late-stage functionalization campaign.
Caption: Workflow for diversifying complex molecules via a sulfonyl chloride intermediate.
Mechanistic Diagram: N-Activation Pathway
This diagram details the proposed mechanism for the Pyry-BF₄ mediated conversion.
Caption: Proposed mechanism for sulfonyl chloride formation using Pyry-BF₄ activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF<sub>4</sub> [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3,5-Dimethylisoxazole-4-carbonyl Chloride: A Gateway to Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 3,5-Dimethylisoxazole-4-carbonyl chloride is a highly reactive and versatile building block in organic synthesis, serving as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. Its stable isoxazole core, coupled with the reactive carbonyl chloride moiety, allows for the straightforward introduction of the 3,5-dimethylisoxazole-4-carboxamide scaffold into a wide array of molecules. This feature has been particularly exploited in the field of drug discovery, where this structural motif has been identified as a key pharmacophore in potent inhibitors of various enzymes, notably in cancer and inflammation research.
This application note provides an overview of the synthetic applications of 3,5-dimethylisoxazole-4-carbonyl chloride, with a focus on the preparation of bioactive amide derivatives. Detailed experimental protocols are provided, along with a summary of the biological activity of selected compounds.
Key Applications in Drug Discovery
The 3,5-dimethylisoxazole moiety has been recognized as an effective bioisostere for acetyl-lysine, enabling it to interact with bromodomains, which are readers of epigenetic marks. One of the most significant applications of 3,5-dimethylisoxazole-4-carbonyl chloride is in the synthesis of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3] BRD4 is a transcriptional co-activator that plays a critical role in regulating the expression of oncogenes such as c-Myc.[4] By inhibiting BRD4, compounds derived from 3,5-dimethylisoxazole-4-carbonyl chloride can effectively suppress the proliferation of cancer cells, making them promising candidates for cancer therapy.[1][4]
Derivatives of 3,5-dimethylisoxazole have also demonstrated potent inhibitory activity against other kinases involved in cellular signaling pathways, such as p38 MAP kinase and c-Jun N-terminal kinase (JNK), which are implicated in inflammatory responses and neurodegenerative diseases.
Synthesis of Bioactive Amides: Experimental Protocols
The primary reaction of 3,5-dimethylisoxazole-4-carbonyl chloride is the acylation of nucleophiles, most commonly amines, to form stable amide bonds. This reaction is typically high-yielding and proceeds under mild conditions.
General Protocol for the Synthesis of N-Aryl-3,5-dimethylisoxazole-4-carboxamides
This protocol describes a general method for the synthesis of N-aryl-3,5-dimethylisoxazole-4-carboxamides from 3,5-dimethylisoxazole-4-carbonyl chloride and a substituted aniline.
Experimental Workflow:
Caption: General workflow for the synthesis of N-aryl-3,5-dimethylisoxazole-4-carboxamides.
Materials:
-
3,5-Dimethylisoxazole-4-carbonyl chloride (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Triethylamine (1.5-2.0 eq) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3,5-dimethylisoxazole-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) or by recrystallization to afford the pure N-aryl-3,5-dimethylisoxazole-4-carboxamide.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized from 3,5-dimethylisoxazole-4-carbonyl chloride and its analogs.
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11d | BRD4 | 0.55 | MV4-11 (Leukemia) | 0.19 | [4] |
| 11e | BRD4 | 0.86 | MV4-11 (Leukemia) | 0.32 | [4] |
| 11f | BRD4 | 0.80 | MV4-11 (Leukemia) | 0.12 | [4] |
| 2d | - | - | Hep3B (Liver) | ~23 µg/ml | [5] |
| 2e | - | - | Hep3B (Liver) | ~23 µg/ml | [5] |
Table 1: In vitro activity of selected 3,5-dimethylisoxazole derivatives.
BRD4 Signaling Pathway and Mechanism of Inhibition
BRD4 plays a crucial role in gene transcription by binding to acetylated histones at super-enhancers and promoters, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes like c-Myc. Inhibitors containing the 3,5-dimethylisoxazole-4-carboxamide scaffold act as acetyl-lysine mimetics, competitively binding to the bromodomains of BRD4 and displacing it from chromatin. This leads to the downregulation of c-Myc expression, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: Simplified BRD4 signaling pathway and the mechanism of its inhibition by 3,5-dimethylisoxazole derivatives.
Conclusion
3,5-Dimethylisoxazole-4-carbonyl chloride is a valuable and readily available starting material for the synthesis of a diverse range of biologically active compounds. The straightforward and efficient formation of amide bonds allows for the rapid generation of compound libraries for screening in drug discovery programs. The proven success of the 3,5-dimethylisoxazole scaffold in targeting BRD4 and other kinases underscores the importance of this building block in the development of next-generation therapeutics. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity.
References
- 1. Transcriptional Mechanism of BRD4 in Solid Tumor - Ming-Ming Zhou [grantome.com]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve yield in reactions with 3,5-Dimethylisoxazole-4-sulfonyl chloride
Welcome to the Technical Support Center for reactions involving 3,5-Dimethylisoxazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent used primarily in the synthesis of sulfonamides. The 3,5-dimethylisoxazole moiety is a key structural feature in various pharmacologically active compounds, and this sulfonyl chloride allows for its incorporation into new molecular scaffolds.[1][2] These resulting sulfonamides are of interest in drug discovery and medicinal chemistry.[2]
Q2: What are the key storage and handling considerations for this compound?
A2: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry place. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this corrosive substance.
Q3: My reaction with this compound is giving a low yield. What are the common causes?
A3: Low yields in sulfonamide formation reactions with this compound can stem from several factors:
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Hydrolysis of the sulfonyl chloride: This is a common side reaction where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid, which is unreactive towards amines.
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Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly, allowing for competing side reactions to occur.
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Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.
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Formation of byproducts: Besides hydrolysis, other side reactions such as the formation of bis-sulfonated products with primary amines can reduce the yield of the desired monosulfonamide.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing a low yield or no formation of your desired sulfonamide, consider the following troubleshooting steps. The accompanying workflow diagram illustrates a logical approach to diagnosing the issue.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Managing 3,5-Dimethylisoxazole-4-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 3,5-Dimethylisoxazole-4-sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
This compound is a chemical compound with the molecular formula C₅H₆ClNO₃S.[1] It is classified as a sulfonyl chloride, a class of organic compounds known for their reactivity, particularly towards nucleophiles. Its moisture sensitivity stems from the high reactivity of the sulfonyl chloride group with water. This reaction, known as hydrolysis, leads to the formation of the corresponding sulfonic acid and hydrochloric acid.[2] The sulfonic acid is generally unreactive in subsequent desired reactions, such as sulfonamide formation, leading to lower product yields and impurities.[2]
Q2: How should I properly store this compound to prevent degradation?
To maintain the integrity of this compound, it is crucial to store it under anhydrous and inert conditions. The recommended storage conditions are in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, and at a refrigerated temperature of 2-8°C. Storing it in a desiccator can also help to protect it from atmospheric moisture.
Q3: What are the visible signs of degradation of this compound?
Upon exposure to moisture, this compound will hydrolyze. While the compound itself is a white to light yellow or yellow-brown solid or liquid, its degradation product, the sulfonic acid, is a different chemical entity. The most definitive way to assess degradation is through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can show the appearance of new peaks corresponding to the sulfonic acid. Visually, you might observe a change in the physical appearance of the solid, such as clumping or a change in color, although this is not a definitive indicator of hydrolysis.
Q4: Can I use this compound that has been briefly exposed to air?
Brief exposure to atmospheric moisture can lead to partial hydrolysis of the sulfonyl chloride. The extent of degradation will depend on the duration of exposure and the humidity level. It is highly recommended to use freshly opened or properly stored material for reactions that are sensitive to the purity of the starting material to ensure reproducibility and high yields. If you must use a previously opened bottle, it is advisable to handle it in a glovebox or under a stream of inert gas to minimize further moisture exposure.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in chemical syntheses, particularly in the formation of sulfonamides.
Problem 1: Low or no yield of the desired sulfonamide product.
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Possible Cause 1: Hydrolysis of this compound.
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Solution: Ensure that the reaction is carried out under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (nitrogen or argon). Use a fresh bottle of the sulfonyl chloride or one that has been properly stored.
-
-
Possible Cause 2: Impure amine reactant.
-
Solution: Ensure the amine used is pure and dry. Amines can absorb carbon dioxide from the atmosphere to form carbamates, which can interfere with the reaction.
-
-
Possible Cause 3: Inappropriate reaction temperature.
-
Solution: Sulfonamide formation is often carried out at 0°C to room temperature. If the reaction is sluggish, gentle heating may be necessary. However, excessive heat can promote side reactions. Optimization of the reaction temperature may be required.
-
-
Possible Cause 4: Incorrect stoichiometry.
-
Solution: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
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Problem 2: Formation of unexpected byproducts.
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Possible Cause 1: Reaction with solvent.
-
Solution: Ensure the solvent is inert to the reactants and reaction conditions. Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters.
-
-
Possible Cause 2: Di-sulfonylation of the amine.
-
Solution: In the case of primary amines, it is possible for the amine to react with two molecules of the sulfonyl chloride. Using a slight excess of the amine can sometimes minimize this side reaction.
-
-
Possible Cause 3: Side reactions of the isoxazole ring.
-
Solution: The isoxazole ring can be sensitive to certain reaction conditions. Ensure that the reaction conditions (e.g., temperature, pH) are not too harsh.
-
Data Presentation
The following tables summarize key data related to the handling and reactivity of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆ClNO₃S | [1] |
| Molecular Weight | 195.63 g/mol | [1] |
| Appearance | White to light yellow to Yellow-brown Solid or Liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Table 2: Recommended Handling and Storage Conditions
| Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Container | Tightly sealed, opaque glass bottle | Protects from moisture and light. |
| Handling | In a glovebox or under a positive pressure of inert gas | Minimizes exposure to atmospheric moisture during transfer and weighing. |
Experimental Protocols
Synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine [3][4][5]
This protocol details the synthesis of a sulfonamide derivative using this compound.
Materials:
-
This compound (1.95 g, 0.01 mol)
-
Cytisine (1.9 g, 0.01 mol)
-
Pyridine (1.18 g, 0.015 mol)
-
Dry acetonitrile (13 mL)
Procedure:
-
In a round-bottom flask, dissolve 1.9 g (0.01 mol) of cytisine and 1.18 g (0.015 mol) of pyridine in 3 mL of dry acetonitrile.
-
In a separate container, dissolve 1.95 g (0.01 mol) of this compound in 10 mL of dry acetonitrile.
-
Add the solution of the sulfonyl chloride to the cytisine solution at room temperature with stirring. The reaction mixture will turn light yellow, and a yellow residue may form.
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Stir the reaction mixture for 1 hour at 40°C.
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After 1 hour, cool the reaction mixture.
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Filter the yellow residue and wash it with acetonitrile.
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The solvent from the filtrate can be removed using a rotary evaporator to yield the crude product as a thick yellow oil. Further purification can be achieved by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships for managing the moisture sensitivity of this compound.
References
- 1. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions with 3,5-Dimethylisoxazole-4-sulfonyl chloride
Welcome to the technical support center for 3,5-Dimethylisoxazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low and I'm isolating a water-soluble, acidic byproduct. What is the likely cause?
A1: The most probable cause is the hydrolysis of the this compound. This reagent is highly sensitive to moisture.[1] In the presence of water, it readily hydrolyzes to the corresponding 3,5-dimethylisoxazole-4-sulfonic acid. This sulfonic acid is unreactive towards amines under standard sulfonamide formation conditions and is typically removed during an aqueous workup, leading to low yields of the desired product.
Q2: How can I prevent the hydrolysis of this compound during my experiment?
A2: Preventing hydrolysis is critical for a successful reaction. You should implement the following anhydrous techniques:
-
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).
-
Work Under an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1]
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
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Proper Reagent Handling: Use freshly opened bottles of this compound or ensure it has been stored properly in a desiccator. Similarly, ensure your amine and any base used (e.g., triethylamine, pyridine) are dry.
Q3: I am reacting this compound with a molecule containing both an amine and a hydroxyl group (an amino alcohol). I'm getting a mixture of N-sulfonated and O-sulfonated products. How can I improve selectivity for N-sulfonylation?
A3: Achieving chemoselectivity between nucleophiles like amines and alcohols is a common challenge. Generally, primary and secondary amines are more nucleophilic than alcohols and will react preferentially with the sulfonyl chloride. However, factors like steric hindrance and reaction conditions can affect this selectivity.
To favor N-sulfonylation over O-sulfonylation:
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Control Stoichiometry: Use of approximately one equivalent of the sulfonyl chloride will favor reaction at the more nucleophilic amine site.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can enhance the selectivity, as the more reactive amine will react faster than the alcohol.
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Choice of Base: The choice of base can influence selectivity. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (Hunig's base) can be beneficial as it is less likely to participate in side reactions.
-
Protection Strategy: If selectivity remains an issue, consider a protection-deprotection strategy. You can protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether), perform the sulfonylation on the free amine, and then deprotect the alcohol.
Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and solving common issues encountered when using this compound.
Data on Reaction Conditions
While specific data for this compound is dispersed across proprietary literature, the following table provides representative yields for the synthesis of N-phenylbenzenesulfonamide under various common conditions. These illustrate the impact of base and solvent choice on the outcome of a typical sulfonylation reaction.
| Entry | Sulfonyl Chloride | Amine | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzenesulfonyl chloride | Aniline | Pyridine (1.2) | - | 0-25 | ~100 | [1] |
| 2 | Benzenesulfonyl chloride | Aniline | Triethylamine (1.5) | THF | RT | 86 | [1] |
| 3 | Benzenesulfonyl chloride | Aniline | Triethylamine (1.5) | DCM | RT | 85 | [1] |
| 4 | Benzenesulfonyl chloride | Aniline | Triethylamine (1.5) | Diethyl Ether | 0 | 85 | [1] |
| 5 | Benzenesulfonyl chloride | Aniline | K₂CO₃ (2.0) | PEG-400 | 80 | 78 | [2] |
Key Reaction Pathways
The desired reaction is the formation of a sulfonamide. The primary competing side reaction is the hydrolysis of the sulfonyl chloride.
Experimental Protocol
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol outlines a standard procedure designed to minimize side reactions.
-
Preparation:
-
Dry all necessary glassware (a round-bottom flask, addition funnel, stir bar) in an oven at >100°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
To the cooled flask, add the amine (1.0 equivalent) and dissolve it in an anhydrous solvent (e.g., Dichloromethane or THF, approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
Add a suitable base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents) to the stirred amine solution.
-
-
Sulfonyl Chloride Addition:
-
In a separate, dry flask, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Transfer this solution to the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled, stirred amine/base mixture over 15-30 minutes. Maintain the temperature at 0°C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 2-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexane) to obtain the pure sulfonamide.
-
References
Technical Support Center: Optimization of Reaction Conditions for Sulfonyl Chlorides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reactions involving sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving sulfonyl chlorides and what are the key considerations?
A1: The most prevalent reaction is the formation of sulfonamides through the reaction of a sulfonyl chloride with a primary or secondary amine. Key considerations for this reaction include ensuring the quality of the starting materials, selecting the appropriate base and solvent, and controlling the reaction temperature to minimize side reactions.
Q2: What are the primary side reactions to be aware of during sulfonamide synthesis?
A2: The main side reactions include:
-
Di-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.
-
Hydrolysis: Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding unreactive sulfonic acid.
-
Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can react with the sulfonyl chloride.
Q3: How can I monitor the progress of my sulfonylation reaction?
A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: What is the role of 4-Dimethylaminopyridine (DMAP) in sulfonylation reactions?
A4: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate sulfonylation reactions. It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine nucleophile. This is particularly useful for less reactive or sterically hindered amines.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: My sulfonylation reaction is showing a low yield or no product formation. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors. Below is a step-by-step guide to diagnose and resolve the problem.
-
Potential Cause 1: Inactive Sulfonyl Chloride
-
Explanation: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.
-
Recommended Solutions:
-
Use a fresh or recently purchased sulfonyl chloride.
-
Ensure that the sulfonyl chloride has been stored under anhydrous conditions.
-
If the quality is uncertain, consider purifying the sulfonyl chloride before use.
-
-
-
Potential Cause 2: Low Reactivity of the Amine
-
Explanation: Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly.
-
Recommended Solutions:
-
Increase the reaction temperature to provide more energy for the reaction to proceed.
-
Extend the reaction time.
-
Consider using a more reactive sulfonylating agent if possible.
-
The addition of a catalyst like DMAP can be highly effective in activating the sulfonyl chloride for reaction with less reactive amines.
-
-
-
Potential Cause 3: Presence of Moisture
-
Explanation: Water in the reaction will lead to the hydrolysis of the sulfonyl chloride.
-
Recommended Solutions:
-
Use anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Potential Cause 4: Suboptimal Base Selection
-
Explanation: The base plays a crucial role in neutralizing the HCl byproduct. An inappropriate base can hinder the reaction.
-
Recommended Solutions:
-
For standard reactions, tertiary amines like triethylamine or pyridine are commonly used.
-
Pyridine can also act as a nucleophilic catalyst, which can be beneficial.
-
For sterically hindered substrates, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be more suitable.
-
-
Issue 2: Presence of Multiple Products (Side Reactions)
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity for my desired sulfonamide?
A: The formation of multiple products is often due to side reactions like di-sulfonylation or hydrolysis. The following steps can help improve the selectivity of your reaction.
-
Side Reaction 1: Di-sulfonylation of Primary Amines
-
Explanation: Primary amines have two reactive N-H bonds, and both can react with the sulfonyl chloride, especially if an excess of the sulfonylating agent is used or if the reaction temperature is too high.
-
Recommended Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or a slight excess of the amine.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less reactive monosulfonamide.
-
Lower Temperature: Perform the reaction at a lower temperature (0 °C or even -20 °C) to reduce the rate of the second sulfonylation.
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Choice of Base: A weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, can be less effective at deprotonating the monosulfonamide, thus disfavoring the second sulfonylation.
-
-
-
Side Reaction 2: Hydrolysis of Sulfonyl Chloride
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Explanation: The presence of water leads to the formation of the corresponding sulfonic acid, which will appear as a polar byproduct.
-
Recommended Solutions:
-
As mentioned previously, ensure all reagents and glassware are dry and the reaction is run under an inert atmosphere.
-
-
Data Presentation: Influence of Reaction Parameters on Yield
The following tables summarize the impact of different reaction parameters on the yield of a model reaction: the synthesis of N-benzyl-p-toluenesulfonamide from benzylamine and p-toluenesulfonyl chloride.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | Pyridine | Room Temp | 1 | 90 |
| 2 | Triethylamine | DCM | Room Temp | 2 | 85 |
| 3 | DIPEA | DCM | Room Temp | 2 | 82 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine | Pyridine | Room Temp | 1 | 90 |
| 2 | DCM | Triethylamine | Room Temp | 2 | 85 |
| 3 | THF | Triethylamine | Room Temp | 4 | 80 |
| 4 | Acetonitrile | Triethylamine | Room Temp | 4 | 78 |
Table 3: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 0 to Room Temp | Pyridine | Pyridine | 1 | 90 |
| 2 | 0 | Pyridine | Pyridine | 3 | 88 |
| 3 | 40 | Pyridine | Pyridine | 1 | 85* |
*Higher temperatures may lead to increased formation of byproducts.
Experimental Protocols
Protocol 1: General Synthesis of N-benzyl-p-toluenesulfonamide using Pyridine
This protocol describes a standard method for the synthesis of a secondary sulfonamide.
-
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
To a solution of benzylamine (5 g, 46.7 mmol) in pyridine (25 ml) in a round-bottom flask, cautiously add p-toluenesulfonyl chloride (10 g, 52.5 mmol).
-
Stir the resulting solution at room temperature for 1 hour.
-
Pour the reaction mixture into 80-100 ml of water. An oily precipitate will form.
-
Scratch the oily precipitate to induce solidification.
-
Filter the solid product and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure N-benzyl-p-toluenesulfonamide.
-
Expected yield: ~90%.
-
Protocol 2: DMAP-Catalyzed Synthesis of a Sulfonamide
This protocol is suitable for less reactive amines where catalytic activation is necessary.
-
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM in a dry, inerted round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Technical Support Center: Purification of 3,5-Dimethylisoxazole Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-dimethylisoxazole sulfonamides.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of 3,5-dimethylisoxazole sulfonamides critical in drug development?
A1: The purity of an active pharmaceutical ingredient (API) is paramount as it directly impacts its safety, efficacy, and stability. For 3,5-dimethylisoxazole sulfonamides, impurities can lead to altered pharmacological activity, increased toxicity, and reduced shelf-life. Regulatory agencies have strict requirements for the characterization and quantification of impurities in drug substances.
Q2: What are the most common methods for purifying 3,5-dimethylisoxazole sulfonamides?
A2: The most prevalent purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often preferred for its cost-effectiveness and ability to yield highly crystalline material, which is beneficial for formulation and stability.[1][2] Column chromatography, including flash chromatography and preparative HPLC, is employed for separating complex mixtures or when recrystallization is ineffective.[3]
Q3: How do I select an appropriate solvent for the recrystallization of my 3,5-dimethylisoxazole sulfonamide?
A3: An ideal recrystallization solvent should dissolve the sulfonamide sparingly at room temperature but have high solubility at an elevated temperature.[2] A systematic solvent screening with varying polarities (e.g., water, alcohols, acetone, ethyl acetate, toluene, heptane) is recommended.[2] Mixed solvent systems can also be effective. The choice of solvent can significantly impact crystal form (polymorphism), which can affect the drug's physical and pharmacological properties.
Q4: What are typical impurities encountered during the synthesis of 3,5-dimethylisoxazole sulfonamides?
A4: Impurities can originate from starting materials, reagents, or side reactions during the synthesis. Common impurities may include unreacted starting materials like 3-amino-5-methylisoxazole or the corresponding sulfonyl chloride, as well as byproducts from competing reactions.[4][5] In some cases, colored impurities can be removed by treating the solution with activated charcoal before filtration.[2][5]
Troubleshooting Guides
This section addresses common problems encountered during the purification of 3,5-dimethylisoxazole sulfonamides in a question-and-answer format.
Crystallization Issues
Q1: My 3,5-dimethylisoxazole sulfonamide is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in the solvent system.[1][6]
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the supersaturation.[6]
-
Try a different solvent system with a lower boiling point or one in which the compound has lower solubility.
-
Cool the solution more slowly to allow for proper crystal nucleation and growth.[2]
-
Introduce a seed crystal to encourage crystallization.
-
Q2: The yield of my recrystallized 3,5-dimethylisoxazole sulfonamide is very low. How can I improve it?
A2: A low yield can be attributed to several factors, primarily related to the solubility of the compound in the chosen solvent system.[2][6]
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent used: Use only the minimum volume of hot solvent required to fully dissolve the compound.[2]
-
Ensure complete precipitation: Cool the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.[2]
-
Prevent premature crystallization: If performing a hot filtration to remove impurities, preheat the filtration apparatus to avoid the product crystallizing on the filter paper.[2]
-
Check the mother liquor for remaining product: If a significant amount of product remains in the filtrate, you may be able to recover more material by concentrating the mother liquor and cooling for a second crop of crystals.[6]
-
Q3: My final crystalline product contains impurities. What went wrong?
A3: Impurities in the final product can result from co-crystallization or adsorption of impurities onto the crystal surface.[2]
-
Troubleshooting Steps:
-
Perform a second recrystallization: Re-dissolving the crystals in a fresh portion of hot solvent and recrystallizing can often remove trapped impurities.[2]
-
Use activated charcoal: For colored or highly polar impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[2][5]
-
Optimize the cooling rate: Rapid cooling can trap impurities within the crystal lattice. A slower cooling rate allows for more selective crystal growth.[2]
-
Chromatographic Purification Issues
Q1: I am having difficulty separating my 3,5-dimethylisoxazole sulfonamide from a closely related impurity by column chromatography. What can I do?
A1: Poor separation in column chromatography is typically due to an inappropriate choice of stationary or mobile phase.
-
Troubleshooting Steps:
-
Optimize the solvent system: Systematically vary the polarity of the mobile phase. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica gel.
-
Employ preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution.
-
Consider Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for the purification of isoxazole derivatives and may provide better separation for certain compounds.[7]
-
Experimental Protocols
General Recrystallization Protocol for 3,5-Dimethylisoxazole Sulfonamides
-
Solvent Selection: Begin by performing a solvent screen to identify a suitable solvent or solvent system. Test small amounts of the crude sulfonamide in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where it is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: Place the crude 3,5-dimethylisoxazole sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.
General Column Chromatography Protocol
-
Stationary Phase and Column Packing: Select an appropriate stationary phase (silica gel is common). Pack a glass column with a slurry of the stationary phase in the initial mobile phase solvent.
-
Sample Loading: Dissolve the crude 3,5-dimethylisoxazole sulfonamide in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions of the eluent and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Quantitative Data Summary
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| Heptane | 98 | 0.1 | Non-polar co-solvent |
| Toluene | 111 | 2.4 | Aromatic solvent, good for many organics |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, widely used |
| Acetone | 56 | 5.1 | Polar, volatile |
| Isopropanol | 82 | 3.9 | Polar protic, often used for sulfonamides |
| Ethanol | 78 | 4.3 | Polar protic, good for hydrogen bonding solutes |
| Water | 100 | 10.2 | Highly polar, often used as an anti-solvent |
Visualizations
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Caption: A general experimental workflow for the purification of 3,5-dimethylisoxazole sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 5. US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Unstable Sulfonyl Chlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively handling unstable sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride has turned yellow/brown upon storage. What is causing this discoloration and can I still use it?
A1: Discoloration, typically to a yellow or brown hue, is a common indicator of decomposition in sulfonyl chlorides.[1] This is often due to the release of sulfur dioxide (SO₂) and chlorine (Cl₂), particularly upon exposure to heat, light, or moisture.[1][2] The presence of these impurities can lead to undesired side reactions and reduced yields in your experiments.
Whether the discolored reagent is usable depends on the sensitivity of your reaction. For robust reactions, it may be possible to use the material after purification. However, for sensitive applications, it is highly recommended to purify the sulfonyl chloride or use a freshly prepared or purchased batch.
Q2: My reaction with a sulfonyl chloride is giving a complex mixture of products, including chlorinated byproducts. What is happening?
A2: The formation of chlorinated byproducts can occur through several mechanisms. Unstable sulfonyl chlorides can decompose to generate chlorine radicals, which can then participate in non-selective chlorination of your starting materials, intermediates, or solvents.[1] Additionally, under certain conditions, sulfonyl chlorides can act as a source of Cl+.[3]
To minimize these side reactions, consider the following:
-
Use a freshly purified or new bottle of sulfonyl chloride.
-
Run the reaction at the lowest possible temperature.
-
Exclude light by wrapping the reaction vessel in aluminum foil.
-
Consider using a radical scavenger if a radical-mediated chlorination is suspected.
Q3: I am observing significant hydrolysis of my sulfonyl chloride during my reaction workup. How can I prevent this?
A3: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[1][2][3] This reaction is often vigorous.[4] To minimize hydrolysis during workup:
-
Work quickly and under anhydrous conditions as much as possible. Use oven-dried glassware and anhydrous solvents.
-
Use a non-aqueous workup if your product is soluble in organic solvents. This can involve filtering the reaction mixture and removing the solvent under reduced pressure.
-
If an aqueous workup is necessary, use cold water or brine and perform the extraction rapidly.
-
Consider using a less reactive sulfonylating agent, such as a sulfonyl fluoride, if hydrolysis is a persistent issue. [5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Decomposition of the sulfonyl chloride.[1] 2. Hydrolysis of the sulfonyl chloride.[3] 3. Steric hindrance around the reaction center. | 1. Use a fresh or purified sulfonyl chloride. Store it properly (see Q4). 2. Ensure strictly anhydrous reaction conditions. 3. Consider a less sterically hindered sulfonylating agent or use a more forcing reaction condition (e.g., higher temperature, longer reaction time, stronger base), while monitoring for decomposition. |
| Formation of insoluble material | 1. Polymerization initiated by decomposition products. 2. Precipitation of the sulfonic acid hydrolysis product.[3] | 1. Purify the starting sulfonyl chloride. 2. Conduct the reaction under strictly anhydrous conditions. Characterize the insoluble material to confirm its identity. |
| Inconsistent reaction outcomes | 1. Variable quality of the sulfonyl chloride. 2. Presence of trace amounts of water or other impurities. | 1. Standardize the purification and storage of the sulfonyl chloride. 2. Use high-purity, anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Purification of an Unstable Sulfonyl Chloride by Short-Path Distillation
This protocol is suitable for thermally sensitive sulfonyl chlorides that can be distilled under vacuum.
Materials:
-
Crude or discolored sulfonyl chloride
-
Short-path distillation apparatus (oven-dried)
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Heating mantle with a stirrer
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Assemble the dry short-path distillation apparatus under a flow of inert gas.
-
Quickly transfer the crude sulfonyl chloride to the distillation flask.
-
Slowly apply vacuum, ensuring no bumping occurs. A cold trap is crucial to protect the vacuum pump from corrosive vapors.
-
Once a stable vacuum is achieved, begin gentle heating and stirring.
-
Collect the fraction that distills at the expected boiling point for your sulfonyl chloride under the applied pressure. The purified product should be colorless.
-
Once the distillation is complete, release the vacuum with inert gas.
-
Store the purified sulfonyl chloride under an inert atmosphere in a sealed container, preferably in a freezer.
Protocol 2: Stabilization of a Stored Sulfonyl Chloride
For long-term storage of particularly unstable sulfonyl chlorides, the addition of a stabilizer can be beneficial. Bicyclic terpenes have been reported as effective stabilizers.[7]
Materials:
-
Purified sulfonyl chloride
-
Stabilizer (e.g., alpha-pinene)[7]
-
Anhydrous storage vessel (e.g., amber glass bottle with a septum-lined cap)
-
Inert gas
Procedure:
-
To the freshly purified sulfonyl chloride, add the stabilizer under an inert atmosphere. A typical concentration is 1-10% by weight.[7]
-
Seal the container tightly.
-
Store the stabilized sulfonyl chloride in a cool, dark place, such as a freezer.
Visualizations
Signaling Pathways and Workflows
Caption: Decomposition pathways of unstable sulfonyl chlorides.
Caption: Troubleshooting workflow for reactions involving unstable sulfonyl chlorides.
References
- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 2. Sulfuryl_chloride [chemeurope.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
Low yield in 2,2-Dimethyl-4-oxopentanenitrile synthesis troubleshooting
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield issues encountered during the synthesis of 2,2-Dimethyl-4-oxopentanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,2-Dimethyl-4-oxopentanenitrile and what are its key challenges?
The most prevalent method for synthesizing 2,2-Dimethyl-4-oxopentanenitrile is the acylation of the isobutyronitrile anion.[1][2] This involves the deprotonation of isobutyronitrile using a strong base to form a carbanion, which then acts as a nucleophile, attacking an acetylating agent.[2][3] The primary challenge in this synthesis is achieving a high yield by minimizing side reactions and ensuring the reaction goes to completion.[2] Factors such as the choice of base, solvent, temperature, and the purity of reagents are critical for success.[1]
Q2: I am experiencing a very low yield. What are the most likely causes?
Low yields in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile can stem from several factors:
-
Incomplete deprotonation of isobutyronitrile: This can be due to an insufficient amount or low quality of the base, or the presence of moisture which quenches the base.[4]
-
Side reactions: The highly reactive isobutyronitrile anion can participate in side reactions, such as reacting with the product or undergoing self-condensation (a Thorpe-Ziegler type reaction).[1][3]
-
Suboptimal reaction temperature: The formation of the anion is typically performed at low temperatures (e.g., -78 °C with LDA), while the acylation step may require gradual warming. An incorrect temperature profile can lead to side reactions or incomplete conversion.
-
Issues with the acetylating agent: The acetylating agent (e.g., acetyl chloride or ethyl acetate) may be old or impure, leading to reduced reactivity.
-
Work-up and purification losses: The product can be lost during the extraction and purification steps if not performed carefully.
Q3: What are common side reactions that can lower the yield?
Several side reactions can compete with the desired acylation, leading to a lower yield of 2,2-Dimethyl-4-oxopentanenitrile:
-
Thorpe-Ziegler Reaction: The isobutyronitrile anion can react with another molecule of isobutyronitrile in a self-condensation reaction, especially under strongly basic conditions.[1]
-
Reaction of the enolate with the product: The newly formed product can be deprotonated by the isobutyronitrile anion, leading to byproducts. Maintaining a low reaction temperature can minimize this.
-
Formation of polymeric byproducts: High temperatures or impurities can initiate polymerization of the starting materials.[4]
Q4: How can I improve the purity of my final product?
Purification of 2,2-Dimethyl-4-oxopentanenitrile can be achieved through several methods:
-
Vacuum Distillation: This is a common and effective method for purifying liquid β-ketonitriles.
-
Column Chromatography: Silica gel chromatography using a solvent system such as hexane/ethyl acetate can be employed to separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent mixture (e.g., ethanol/water) can be effective.
Troubleshooting Guides
Low Yield Troubleshooting
| Symptom | Potential Cause | Recommended Solution |
| Low to no product formation | Incomplete deprotonation of isobutyronitrile. | Use a fresh, high-purity strong base (e.g., LDA, NaNH₂, NaH). Ensure strictly anhydrous reaction conditions. Use a sufficient stoichiometric amount of the base. |
| Low reactivity of the acetylating agent. | Use a freshly opened or distilled acetylating agent (e.g., acetyl chloride, ethyl acetate). | |
| Reaction temperature too low. | Optimize the temperature profile. While anion formation is at low temperature, the acylation step may require gradual warming. | |
| Formation of a significant amount of high-boiling residue | Polymerization of starting materials. | Ensure all reagents and solvents are pure. Maintain strict temperature control. |
| Self-condensation of isobutyronitrile (Thorpe-Ziegler reaction). | Maintain a low reaction temperature. | |
| Presence of unreacted isobutyronitrile | Insufficient acetylating agent. | Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. |
| Slow addition of the acetylating agent. | Add the acetylating agent at a steady, moderate rate to the cooled anion solution. |
Comparison of Synthetic Conditions and Yields
| Base | Acetylating Agent | Solvent | Temperature | Typical Yield |
| Lithium diisopropylamide (LDA) | Acetyl chloride | Anhydrous THF | -78 °C to Room Temp | 75-85% |
| Sodium amide (NaNH₂) | Ethyl acetate | Anhydrous Ether | 0 °C to Room Temp | Moderate |
| Potassium tert-butoxide (KOt-Bu) | Ethyl acetate | Anhydrous THF | Room Temp | Good |
| Sodium ethoxide | Methyl vinyl ketone | Anhydrous THF | 0 °C to Room Temp | Moderate to Good |
| Tetrabutylammonium bromide (Phase Transfer Catalyst) | Methyl vinyl ketone | Toluene/Water | Room Temp | Good to Excellent |
Experimental Protocols
Detailed Protocol for Acylation of Isobutyronitrile Anion
This protocol describes a representative procedure for the synthesis of 2,2-Dimethyl-4-oxopentanenitrile.
Materials:
-
Isobutyronitrile
-
Lithium diisopropylamide (LDA) solution in THF
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Under a nitrogen atmosphere, cool a solution of isobutyronitrile in anhydrous THF to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the isobutyronitrile solution. Stir the mixture at -78 °C for 1 hour to ensure the complete formation of the nitrile anion.[3]
-
Add acetyl chloride dropwise to the reaction mixture at -78 °C.[3]
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.[3]
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[3]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[3]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2,2-Dimethyl-4-oxopentanenitrile.[3]
Visualizations
Experimental Workflow
References
Technical Support Center: Optimizing Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of bases and solvents in sulfonylation reactions.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their sulfonylation experiments, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My sulfonylation reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
A: Low yields in sulfonylation reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential to pinpoint the root cause.[1] Key areas to investigate include the quality of your starting materials, the reaction conditions, and work-up procedures.[1]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve issues related to low reaction yields.
Caption: A logical workflow for troubleshooting low reaction yields.
Potential Causes and Solutions for Low Yield:
-
Poor Reactivity of Starting Materials:
-
Solution: For less nucleophilic amines or sterically hindered substrates, consider increasing the reaction temperature, using a more forcing solvent, or adding a catalyst like 4-dimethylaminopyridine (DMAP).[2]
-
-
Inactive Sulfonylating Agent:
-
Solution: Sulfonyl chlorides can hydrolyze if exposed to moisture.[3] Use a fresh bottle or purify the reagent before use. Ensure all glassware and solvents are anhydrous.
-
-
Inappropriate Base:
-
Solution: The choice of base is critical. For sterically hindered substrates, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be beneficial. Pyridine can act as both a base and a nucleophilic catalyst.
-
-
Suboptimal Reaction Temperature:
-
Solution: If the reaction is too slow, consider a modest increase in temperature. However, be aware that higher temperatures can also promote side reactions. For many standard procedures, starting the reaction at 0 °C is recommended.[3]
-
-
Presence of Water:
-
Solution: Moisture can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine or alcohol.[3] Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Di-sulfonated Byproduct with Primary Amines
Q: I am observing a significant amount of a di-sulfonylated byproduct in my reaction with a primary amine. How can I favor mono-sulfonylation?
A: Di-sulfonylation is a common side reaction when a primary amine reacts with two equivalents of a sulfonyl chloride.[3] This occurs because the initially formed mono-sulfonamide still has an acidic N-H proton that can be deprotonated by the base, leading to a second sulfonylation.
Troubleshooting Workflow for Preventing Di-sulfonylation
This workflow outlines steps to minimize the formation of the di-sulfonated product.
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Strategies to Promote Mono-sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the sulfonylating agent.
-
Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride dropwise to the amine solution helps to maintain a low concentration of the sulfonylating agent, which favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.
-
Maintain Low Temperature: Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the second sulfonylation.[3]
-
Choice of Base: A strong, non-hindered base can readily deprotonate the mono-sulfonamide. Consider using a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, instead of triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in a sulfonylation reaction?
A1: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between an amine/alcohol and a sulfonyl chloride. If not neutralized, the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] Some bases, like pyridine and DMAP, can also act as nucleophilic catalysts.
Q2: How does the choice of solvent affect the sulfonylation reaction?
A2: The solvent can influence the reaction rate, yield, and even the product distribution. Key factors to consider are:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate many sulfonylation reactions.[4][5]
-
Solubility: The solvent must be able to dissolve the reactants to ensure a homogeneous reaction mixture.
-
Reactivity: Protic solvents (e.g., alcohols, water) can react with the sulfonyl chloride and should generally be avoided unless they are the intended substrate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[4]
Q3: When should I consider using a catalytic amount of DMAP?
A3: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate sulfonylation reactions, particularly for sterically hindered or electronically deactivated alcohols and amines.[2][6] It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate. However, its concentration should be carefully controlled as it can also promote side reactions.
Data Presentation
While a comprehensive quantitative comparison is highly dependent on the specific substrates and reaction conditions, the following tables summarize the general characteristics and effects of common bases and solvents in sulfonylation reactions.
Table 1: Comparison of Common Bases in Sulfonylation Reactions
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Applications & Considerations |
| Pyridine | ~5.2 | Weakly basic, acts as a nucleophilic catalyst. | Commonly used as both base and solvent. Can sometimes lead to the formation of alkyl chlorides as a side product with alcohols. |
| Triethylamine (TEA) | ~10.7 | Stronger, non-nucleophilic, sterically accessible base. | A very common and effective base. Can promote di-sulfonylation of primary amines if used in excess. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | Strong, non-nucleophilic, sterically hindered base. | Useful for sensitive substrates where the nucleophilicity of other bases is problematic. |
| 4-Dimethylaminopyridine (DMAP) | ~9.6 | Highly nucleophilic catalyst, moderately basic. | Used in catalytic amounts with a stoichiometric base (like TEA) to accelerate reactions of unreactive substrates.[6] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Heterogeneous inorganic base. | Can be effective and simplifies workup through simple filtration. |
Table 2: Influence of Common Solvents on Sulfonylation Reactions
| Solvent | Relative Polarity | Dielectric Constant (ε) | General Recommendations and Notes |
| Dichloromethane (DCM) | 0.309 | 9.1 | A widely used, versatile aprotic solvent. Good for dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 0.207 | 7.6 | A common ethereal solvent. Ensure it is anhydrous as it can contain water. |
| Acetonitrile (MeCN) | 0.460 | 37.5 | A polar aprotic solvent that can accelerate reactions involving charged intermediates.[4] |
| Toluene | 0.099 | 2.4 | A nonpolar solvent, can be useful for reactions at higher temperatures. |
| Pyridine | 0.302 | 12.4 | Can serve as both a solvent and a base/catalyst. |
Experimental Protocols
Below are detailed methodologies for common sulfonylation reactions.
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine with Tosyl Chloride
Materials:
-
Primary amine (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq.)
-
Pyridine (as solvent and base)
-
Anhydrous dichloromethane (DCM) (optional, as co-solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine in pyridine. If solubility is an issue, a co-solvent like anhydrous DCM can be added.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise or as a solution in a small amount of anhydrous DCM to the stirred amine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting amine is consumed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for the Mesylation of a Primary or Secondary Alcohol
Materials:
-
Alcohol (1.0 eq.)
-
Methanesulfonyl chloride (MsCl) (1.2 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the alcohol in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask under an inert atmosphere, add triethylamine at 0 °C.[7]
-
Add methanesulfonyl chloride dropwise to the stirred solution while maintaining the temperature at 0 °C.[7]
-
Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
The crude product can be purified by flash chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.
Protocol 3: Sulfonylation of a Phenol with Dansyl Chloride
Materials:
-
Phenol (1.0 eq.)
-
Dansyl chloride (1.1 eq.)
-
Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
Acetone/Water solvent mixture
Procedure:
-
Dissolve the phenol in a mixture of acetone and water.
-
Add sodium carbonate to the solution to act as a base.
-
Add a solution of dansyl chloride in acetone dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Minimizing Bissulfonylated By-product Formation
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of bissulfonylated by-product formation. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, mirroring the problem-solving approach used in the lab. Here, we will delve into the causality behind this side reaction and provide field-proven strategies to ensure the selective formation of your desired monosulfonylated product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding bissulfonylation, providing the core knowledge needed to diagnose and prevent the issue.
Q1: What exactly is bissulfonylation and what is the reaction mechanism?
Bissulfonylation is an undesired side reaction where a single substrate molecule is sulfonylated twice when only monosulfonylation is intended. This typically occurs with substrates containing primary amines or other functional groups with multiple reactive sites or protons.
The mechanism proceeds in two stages. First, the desired monosulfonylation occurs. However, if the resulting product (e.g., a sulfonamide) still possesses an acidic proton, it can be deprotonated by the base in the reaction mixture. This newly formed anion can then act as a nucleophile, attacking a second molecule of the sulfonylating agent. This second attack results in the bissulfonylated by-product, which is often more stable and difficult to remove.
Caption: General reaction scheme for mono- vs. bissulfonylation.
Q2: What are the primary factors that promote the formation of bissulfonylated by-products?
Several key experimental parameters can inadvertently favor the formation of these by-products. Understanding these factors is the first step toward effective troubleshooting.
-
Stoichiometry: Using a significant excess of the sulfonylating agent (e.g., >1.5 equivalents) dramatically increases the probability of a second reaction.[1]
-
Rate of Addition: Adding the sulfonylating agent too quickly creates high local concentrations, which can drive the formation of the by-product before the starting material is fully consumed.
-
Temperature: Higher reaction temperatures increase reaction rates indiscriminately, often favoring the thermodynamically stable bissulfonylated product.[1]
-
Base: The choice and amount of base are critical. A strong base or an excess of base can lead to a higher concentration of the deprotonated monosulfonylated intermediate, making it more available to react a second time.
-
Reagent Reactivity: Highly reactive sulfonylating agents (e.g., tosyl chloride, mesyl chloride) are less discriminating and more likely to react with the monosulfonylated product.
Q3: How can I reliably detect and quantify bissulfonylated by-products?
Accurate monitoring is crucial. The most common methods include:
-
Thin-Layer Chromatography (TLC): Often, the bissulfonylated product will have a different polarity (typically less polar) than the monosulfonylated product, allowing for easy visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It allows for the separation of the desired product from the by-product and provides their exact masses for unambiguous identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to detect the presence of the by-product by observing the disappearance of the N-H proton signal from the monosulfonated product and changes in the chemical shifts of adjacent protons.
Part 2: Troubleshooting Guide: From Problem to Solution
This section is formatted to address specific issues you might encounter during your experiments.
Problem: My reaction monitoring (TLC/LC-MS) shows a significant amount (>10%) of a higher molecular weight, less polar by-product consistent with bissulfonylation.
This is the most common manifestation of the problem. The following troubleshooting tree will help you systematically eliminate the causes.
Caption: Troubleshooting workflow for bissulfonylation issues.
▶ Probable Cause A: Reagent Stoichiometry and Local Concentration
-
Expertise & Experience: The fundamental principle of competitive reactions dictates that the relative concentrations of reactants determine the product distribution. A large excess of the sulfonylating agent ensures that even after the primary reaction slows down, there is still plenty of reagent available to react with the newly formed, and now activated, monosulfonylated product.
-
Trustworthiness (Self-Validating System): By carefully controlling the stoichiometry, you ensure the reaction is self-limiting. Once the limiting reagent (the sulfonylating agent) is consumed, the side reaction cannot proceed further.
✅ Solution: Implement Strict Stoichiometric Control
-
Reduce Equivalents: Use no more than 1.05 to 1.1 equivalents of the sulfonylating agent.
-
Slow Addition: Dissolve the sulfonylating agent in the reaction solvent and add it dropwise to the solution of the substrate and base over a prolonged period (e.g., 1-4 hours) using a syringe pump. This maintains a low, steady concentration of the electrophile, favoring reaction with the more nucleophilic starting material.
▶ Probable Cause B: Elevated Reaction Temperature
-
Expertise & Experience: The activation energy for the second sulfonylation is often higher than the first. Running the reaction at elevated temperatures provides the necessary energy to overcome this barrier, increasing the rate of the undesired reaction relative to the desired one.[1]
-
Trustworthiness (Self-Validating System): By performing the reaction at the lowest feasible temperature that allows for consumption of the starting material, you create a kinetic preference for the desired reaction, as it has a lower activation energy barrier.
✅ Solution: Optimize Reaction Temperature
-
Start Cold: Begin the reaction at 0 °C (ice bath) or even -78 °C (dry ice/acetone bath).
-
Monitor Progress: Follow the reaction by TLC or LC-MS.
-
Warm Slowly: Only if the reaction is sluggish, allow it to warm slowly to room temperature. Avoid active heating unless absolutely necessary.
▶ Probable Cause C: Inappropriate Sulfonylating Agent
-
Expertise & Experience: Small, highly reactive sulfonylating agents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are sterically unhindered. They can easily access the nitrogen atom of the intermediate sulfonamide.
-
Trustworthiness (Self-Validating System): Switching to a sterically bulky sulfonylating agent introduces a physical barrier (steric hindrance) that prevents the agent from approaching the already-substituted nitrogen atom, thus selectively blocking the second reaction.[2]
✅ Solution: Employ Sterically Hindered Reagents
If the above strategies are insufficient, consider using a bulkier reagent. These reagents are designed for selectivity.[2]
| Reagent Name | Abbreviation | Key Feature |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Msc | Highly bulky, excellent for selective sulfonylation of primary vs. secondary hydroxyls and amines. |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Trisc | Even more sterically demanding than Msc, used for highly challenging selective reactions. |
| 2-Naphthalenesulfonyl chloride | --- | Offers different electronic and steric properties that can sometimes improve selectivity. |
Problem: I've minimized the by-product, but I cannot separate the remaining amount from my desired product by standard silica gel chromatography.
-
Expertise & Experience: Bissulfonylated by-products are often non-polar and can have very similar retention factors (Rf) to the desired product, leading to co-elution. In such cases, alternative purification techniques that exploit different physical properties are required.
✅ Solution: Advanced Purification Strategies
-
Crystallization: If your desired product is a solid, this is often the most effective and scalable method. The subtle structural difference can lead to significant differences in crystal lattice energy, allowing for selective crystallization of the desired product.
-
Preparative HPLC: Reverse-phase preparative HPLC (using C8 or C18 columns) separates compounds based on hydrophobicity. This often provides orthogonal selectivity to normal-phase silica gel chromatography and can resolve closely eluting spots.[3][4]
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is particularly useful for separating closely related, non-polar compounds.[4]
Part 3: Key Experimental Protocol
Protocol: General Procedure for Minimizing Bissulfonylation of a Primary Amine
This protocol integrates the principles discussed above.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine substrate (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (e.g., Pyridine, 1.5-2.0 eq). Stir for 10 minutes.
-
Reagent Preparation: In a separate flask, dissolve the sulfonyl chloride (e.g., Tosyl chloride, 1.05 eq) in a minimal amount of the same anhydrous solvent. Load this solution into a gas-tight syringe.
-
Slow Addition: Mount the syringe onto a syringe pump and add the sulfonyl chloride solution to the reaction mixture over 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.
-
Quenching & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Proceed with a standard aqueous workup and extraction.
-
Purification: Purify the crude material using the most appropriate method determined by small-scale trials (e.g., flash chromatography, crystallization).
References
Technical Support Center: Quenching Reactions Involving Sulfonyl Chlorides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively quenching reactions that involve sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching sulfonyl chlorides?
A1: The primary hazards stem from the high reactivity of sulfonyl chlorides. Key concerns include:
-
Exothermic Reactions: The reaction of sulfonyl chlorides with quenching agents, particularly water and other nucleophiles, is often highly exothermic, which can lead to a rapid increase in temperature and pressure if not controlled.[1][2]
-
Gas Evolution: Quenching with bases like sodium bicarbonate will generate carbon dioxide gas, while the hydrolysis of the sulfonyl chloride itself produces corrosive hydrochloric acid (HCl) gas.[1] This can cause a pressure buildup in a closed system.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract. The HCl gas produced during quenching is also highly corrosive.[1]
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice of quenching agent depends on several factors, including the stability of your product, the scale of the reaction, and the desired workup procedure. Here are some common choices:
-
Water: Effective for hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid, which is often water-soluble and easily removed in an aqueous wash.[3] However, the reaction can be vigorous and is not suitable for water-sensitive products.[4]
-
Aqueous Base (e.g., Sodium Bicarbonate, Sodium Hydroxide): Neutralizes the generated HCl and facilitates the hydrolysis of the sulfonyl chloride.[1][5] The resulting sulfonate salt is highly water-soluble. This method is not suitable for base-labile products.
-
Amines (e.g., ammonia, primary/secondary amines): React with the sulfonyl chloride to form a sulfonamide. This is a useful strategy if your product is sensitive to aqueous basic conditions, as the resulting sulfonamide can often be separated chromatographically.
-
Alcohols: React with sulfonyl chlorides to form sulfonate esters. This can be a milder quenching method compared to water.
Q3: I've quenched my reaction, but I see a white precipitate. What is it and what should I do?
A3: A white precipitate after quenching can be one of several things:
-
Unreacted Sulfonyl Chloride: If the quenching was incomplete, the starting sulfonyl chloride may precipitate out, especially if the reaction mixture is cooled.
-
Sulfonic Acid/Salt: The sulfonic acid or its salt, formed from the hydrolysis of the sulfonyl chloride, might have limited solubility in the organic solvent and precipitate.
-
Your Product: Changes in the solvent composition or temperature during quenching could cause your desired product to precipitate.
To troubleshoot, ensure the quenching was complete by checking the pH of the aqueous layer (it should be neutral or slightly basic if a base was used).[1] If the precipitate is the sulfonic acid salt, an additional wash with water or brine may help to dissolve it.
Troubleshooting Guides
Issue: My quenching reaction is becoming too hot and releasing fumes.
-
Potential Cause: The quenching agent is being added too quickly, or the reaction mixture was not adequately cooled. The hydrolysis of sulfonyl chlorides is exothermic.[1]
-
Solution:
-
Immediately stop or slow down the addition of the quenching agent.
-
Ensure the reaction vessel is securely placed in an ice bath.
-
Increase the stirring rate to improve heat dissipation.
-
If fumes are excessive, lower the fume hood sash and ensure proper ventilation.
-
Issue: After workup, my product is co-eluting with a non-polar impurity during column chromatography.
-
Potential Cause: Unreacted sulfonyl chloride, which is often relatively non-polar, is likely still present in your crude product.
-
Solution: Before chromatography, perform a quenching step specifically designed to convert the unreacted sulfonyl chloride into a more polar, easily separable compound.
-
Amine Quench: Add a primary or secondary amine (e.g., a few drops of aniline or diethylamine) or an aqueous solution of ammonia to the reaction mixture. The resulting sulfonamide is significantly more polar than the sulfonyl chloride and will have a different retention factor (Rf) on a TLC plate.
-
Aqueous Hydrolysis: Vigorously stir the reaction mixture with an aqueous solution of a base like sodium bicarbonate. This will convert the sulfonyl chloride to the highly polar sulfonic acid salt, which will be retained at the baseline of the TLC plate and remain in the aqueous layer during extraction.
-
Issue: The reaction is complete by TLC, but after quenching and workup, I have a low yield and my product appears to have decomposed.
-
Potential Cause: Your product may be unstable to the quenching conditions. For example, ester groups can be hydrolyzed by basic quenching agents, and other functional groups may be sensitive to acidic or basic conditions.
-
Solution:
-
Use a Milder Quenching Agent: If you suspect base sensitivity, avoid strong bases like NaOH. A milder base like sodium bicarbonate may be suitable, or you could opt for a non-basic quench with an amine in a non-aqueous solvent.
-
Control the Temperature: Perform the quench at a low temperature (0-5 °C) to minimize the rate of potential decomposition reactions.[1]
-
Minimize Contact Time: Do not let the reaction mixture sit for an extended period after quenching. Proceed with the workup and purification steps promptly.
-
Data Presentation
Table 1: Comparison of Common Quenching Agents for Sulfonyl Chlorides
| Quenching Agent | Product of Quench | Relative Rate | Key Considerations | Suitable for Product |
| Water (H₂O) | Sulfonic Acid | Moderate to Fast | Can be highly exothermic; generates HCl gas.[1] | Water-stable |
| Sodium Bicarbonate (aq. NaHCO₃) | Sulfonic Acid Salt | Fast | Exothermic; generates CO₂ and HCl gas.[1] | Base-stable |
| Sodium Hydroxide (aq. NaOH) | Sulfonic Acid Salt | Very Fast | Highly exothermic; strongly basic conditions. | Stable to strong base |
| Ammonia (aq. NH₃) | Sulfonamide | Fast | Forms a polar, easily separable byproduct. | Stable to mild base |
| Primary/Secondary Amines | Substituted Sulfonamide | Fast | Useful for base-sensitive products; forms a non-polar byproduct that may require chromatography for removal. | Amine-stable |
| Alcohols (e.g., Methanol) | Sulfonate Ester | Moderate | Generally a milder reaction than with water. | Alcohol-stable |
Table 2: First-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water
This table provides data on the rate of reaction of various sulfonyl chlorides with water, a common quenching agent. The rate is influenced by the electronic nature of the substituent on the aromatic ring.
| Substituent (X) in X-C₆H₄SO₂Cl | Temperature (°C) | Rate Constant (k x 10³ s⁻¹) |
| 4-Methoxy | 15.061 | 1.139 |
| 4-Methyl | 15.061 | 1.838 |
| Unsubstituted (H) | 15.061 | 3.090 |
| 4-Bromo | 15.061 | 7.913 |
| 3-Nitro | 15.061 | 24.31 |
| 4-Nitro | 15.061 | 37.15 |
Data adapted from studies on the solvolysis of benzenesulfonyl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Quenching with Aqueous Sodium Bicarbonate
-
Preparation: Prepare a saturated solution of sodium bicarbonate in water. In a separate flask, cool the reaction mixture containing the unreacted sulfonyl chloride to 0-5 °C in an ice bath.
-
Quenching: Slowly and with vigorous stirring, add the cold sodium bicarbonate solution to the reaction mixture. Caution: This reaction is exothermic and will produce carbon dioxide and hydrochloric acid gas.[1] Ensure adequate ventilation and control the rate of addition to manage the temperature and effervescence.
-
Completion: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at room temperature to ensure all the sulfonyl chloride has reacted.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The resulting sodium sulfonate salt will be in the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with an Amine for Base-Sensitive Products
-
Preparation: Cool the reaction mixture containing the excess sulfonyl chloride to 0-10 °C in an ice bath.
-
Quenching: Add a primary or secondary amine (e.g., diethylamine, 1.5-2 equivalents relative to the excess sulfonyl chloride) dropwise to the stirred reaction mixture.
-
Completion: Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC). The resulting sulfonamide will have a different Rf value. Allow the reaction to stir for 15-30 minutes after the addition is complete.
-
Workup: Dilute the reaction mixture with an appropriate organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove any excess amine. Then wash with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate.
-
Purification: The resulting sulfonamide byproduct can be removed from the desired product by column chromatography.
Mandatory Visualization
Caption: General workflow for quenching sulfonyl chloride reactions.
References
Validation & Comparative
A Comparative Analysis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride and Other Sulfonylating Agents for Researchers
For researchers, scientists, and professionals in drug development, the choice of a sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of 3,5-Dimethylisoxazole-4-sulfonyl chloride with other commonly used sulfonylating agents, offering insights into their relative reactivity, supported by available data and experimental protocols.
Comparison of Physicochemical Properties and Reactivity
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic effects (inductive and resonance) of the substituent attached to the sulfonyl group, as well as by steric hindrance around the reaction center.
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features & Inferred Reactivity |
| This compound |
| 195.63 | - | The isoxazole ring is generally considered to be electron-withdrawing, which should enhance the electrophilicity of the sulfonyl sulfur and thus increase reactivity. The two methyl groups at the 3- and 5-positions may exert some steric influence. |
| p-Toluenesulfonyl chloride (TsCl) |
| 190.65 | 145-147 (15 mmHg) | A widely used, moderately reactive agent. The methyl group is weakly electron-donating, slightly deactivating the sulfonyl group compared to unsubstituted benzenesulfonyl chloride. |
| Methanesulfonyl chloride (MsCl) |
| 114.55 | 161-164 | A highly reactive aliphatic sulfonyl chloride due to the small size and electron-withdrawing nature of the methyl group. Often used for the sulfonylation of hindered alcohols and amines. |
| Benzenesulfonyl chloride (BsCl) |
| 176.62 | 251-252 | The parent aromatic sulfonyl chloride, serving as a benchmark for reactivity. Its reactivity is intermediate between that of TsCl and more activated sulfonyl chlorides. |
Inference on Reactivity:
Based on the electron-withdrawing nature of the isoxazole ring, it is reasonable to infer that This compound is more reactive than p-toluenesulfonyl chloride and benzenesulfonyl chloride . The precise reactivity relative to methanesulfonyl chloride is more difficult to predict without direct experimental data, as MsCl is a small and highly reactive aliphatic sulfonyl chloride. The steric bulk of the 3,5-dimethylisoxazole moiety might temper its reactivity compared to the less hindered methanesulfonyl chloride.
Experimental Protocols
The following are general experimental protocols for the sulfonylation of an amine. The choice of base, solvent, and reaction temperature can be optimized for specific substrates and sulfonylating agents.
General Protocol for the Sulfonylation of a Primary or Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates and sulfonylating agents.
Materials:
-
Amine (1.0 equiv)
-
Sulfonyl chloride (1.05-1.2 equiv)
-
Base (e.g., pyridine, triethylamine, or diisopropylethylamine) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Anhydrous workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
Procedure:
-
Dissolve the amine (1.0 equiv) and the base (1.5-2.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.05-1.2 equiv) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).
Note on Reactivity Differences:
For more reactive sulfonylating agents like methanesulfonyl chloride and likely This compound , the reaction may proceed to completion more rapidly and at lower temperatures. For less reactive agents like p-toluenesulfonyl chloride , longer reaction times or slightly elevated temperatures may be necessary.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflow for a sulfonylation reaction and a logical decision-making process for optimizing the reaction.
Caption: General experimental workflow for a sulfonylation reaction.
Caption: Logical considerations for choosing reaction conditions based on sulfonylating agent reactivity.
The 3,5-Dimethylisoxazole Scaffold: A Privileged Motif in Bromodomain Inhibition and Beyond
A deep dive into the structure-activity relationships of 3,5-dimethylisoxazole derivatives reveals a strong inclination towards potent and selective inhibition of the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to aid researchers in the ongoing development of novel therapeutics.
The 3,5-dimethylisoxazole core has emerged as a highly effective mimic of acetylated lysine, the endogenous ligand for bromodomains. This key interaction allows these derivatives to competitively bind to the acetyl-lysine binding pocket of BRD4, a transcriptional coactivator implicated in the pathogenesis of various cancers and inflammatory diseases. By displacing BRD4 from chromatin, these inhibitors effectively downregulate the expression of key oncogenes, most notably c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis of BRD4 Inhibition
The primary strategy for enhancing the potency of 3,5-dimethylisoxazole-based BRD4 inhibitors has been the exploration of various substituents at the 4-position of the isoxazole ring. These modifications aim to occupy the adjacent hydrophobic WPF (tryptophan-proline-phenylalanine) shelf within the BRD4 binding site, thereby increasing binding affinity.
Table 1: Structure-Activity Relationship of Monovalent 3,5-Dimethylisoxazole Derivatives as BRD4(1) Inhibitors
| Compound ID | R Group (at 4-position) | BRD4(1) IC50 (nM) | Cellular Antiproliferative IC50 (nM) (Cell Line) |
| 1 | 4-(2-hydroxypropan-2-yl)phenyl | 370 | 510 (MV4-11) |
| 2 | 4-(1-hydroxy-1-phenylethyl) | 640 | Not Reported |
| 3 | 4-(1-(4-chlorophenyl)-1-hydroxyethyl) | 1200 | Not Reported |
| 4 | 4-(1-hydroxy-1-(4-methoxyphenyl)ethyl) | 830 | Not Reported |
| 5 | 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one derivative | 27 | 90 (MV4-11) |
Data compiled from multiple sources. Cellular activity can vary based on the specific cell line and assay conditions.
More recent strategies have explored the development of bivalent inhibitors, where two 3,5-dimethylisoxazole pharmacophores are linked together. This approach aims to simultaneously engage both bromodomains (BD1 and BD2) of a single BRD4 protein, leading to a significant enhancement in potency.
Table 2: Comparison of Monovalent vs. Bivalent 3,5-Dimethylisoxazole Derivatives
| Compound ID | Description | BRD4(1) IC50 (nM) | HCT116 Cellular IC50 (nM) |
| 14 (Monomer) | Monovalent Precursor | >1000 | >2000 |
| 17 (Dimer) | Bivalent Inhibitor | 15 | 1100 |
| 22 (Dimer) | Optimized Bivalent Inhibitor | 7.7 | 162 |
This data highlights the significant increase in both biochemical and cellular potency achieved through dimerization.[1]
Beyond Bromodomains: Alternative Bioactivities
While the primary focus has been on BRD4, derivatives of the isoxazole scaffold have shown promise against other biological targets, suggesting a broader therapeutic potential.
Table 3: Other Reported Biological Activities of Isoxazole Derivatives
| Derivative Class | Target/Activity | Potency/Effect |
| 3,5-Disubstituted Isoxazoles | COX-2/LOX Inhibition | Significant inhibition of inflammatory enzymes. |
| 3-Amino-benzo[d]isoxazoles | c-Met Kinase Inhibition | IC50 values in the low nanomolar range. |
| Various Isoxazole Derivatives | Antimicrobial Activity | Moderate to high activity against various bacterial and fungal strains. |
These findings, while less extensive than the research on bromodomain inhibition, underscore the versatility of the isoxazole scaffold in medicinal chemistry.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the evaluation of 3,5-dimethylisoxazole derivatives.
AlphaScreen Assay for BRD4(1) Inhibition
This assay is a bead-based, no-wash, amplified luminescent proximity homogeneous assay used to measure the binding of the test compound to the first bromodomain of BRD4.
Materials:
-
Recombinant His-tagged BRD4(1) protein
-
Biotinylated histone H4 tetra-acetylated peptide (H4Ac4)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white opaque microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the assay buffer, the test compound dilution (or DMSO for control), the His-tagged BRD4(1) protein, and the biotinylated H4Ac4 peptide.
-
Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Add the Nickel Chelate Acceptor beads and incubate in the dark for 60 minutes.
-
Add the Streptavidin-coated Donor beads and incubate in the dark for an additional 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the binding of the test compound to BRD4(1).
-
Calculate the IC50 value from the dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HCT116)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by 3,5-dimethylisoxazole-based BRD4 inhibitors and a general workflow for their evaluation.
Caption: The BRD4/c-MYC signaling pathway and the mechanism of its inhibition.
Caption: A general workflow for the development of 3,5-dimethylisoxazole derivatives.
References
In Silico Comparative Analysis of 3,5-Dimethylisoxazole-4-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico comparative analysis of novel sulfonamide derivatives synthesized from 3,5-Dimethylisoxazole-4-sulfonyl chloride. The primary focus of this study is the evaluation of these derivatives as potential inhibitors of Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme and a well-established target for cancer therapy. The analysis encompasses molecular docking studies to predict binding affinities and interactions, alongside a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to assess their drug-likeness. This guide aims to provide objective, data-driven insights to aid in the selection of promising candidates for further preclinical and clinical development.
Introduction to 3,5-Dimethylisoxazole-4-sulfonamides and Carbonic Anhydrase IX
The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. When coupled with a sulfonamide group, a well-known zinc-binding pharmacophore, the resulting 3,5-dimethylisoxazole-4-sulfonamide derivatives are promising candidates for metalloenzyme inhibition.
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of hypoxic tumors. It plays a crucial role in tumor progression by regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis. The inhibition of CA IX is a validated strategy in anticancer drug discovery. This guide explores a series of novel 3,5-dimethylisoxazole-4-sulfonamide derivatives as potential CA IX inhibitors through in silico methodologies.
Comparative In Silico Analysis
A series of ten novel 3,5-dimethylisoxazole-4-sulfonamide derivatives with varying substitutions (R-groups) were designed for this comparative study. The in silico analysis was performed to predict their binding affinity to the active site of CA IX and to evaluate their pharmacokinetic and toxicity profiles.
Molecular Docking Analysis
Molecular docking simulations were performed to predict the binding mode and affinity of the designed derivatives within the active site of human Carbonic Anhydrase IX (PDB ID: 3IAI). The docking scores, representing the estimated binding energy (in kcal/mol), and the key interacting amino acid residues are summarized in Table 1. Acetazolamide, a known pan-carbonic anhydrase inhibitor, was used as a reference compound.
| Compound ID | R-Group | Docking Score (kcal/mol) | Key Interacting Residues |
| DMIS-01 | -H | -7.8 | His94, His96, His119, Thr199, Thr200 |
| DMIS-02 | -CH3 | -8.1 | His94, His96, His119, Thr199, Thr200, Val121 |
| DMIS-03 | -F | -8.5 | His94, His96, His119, Gln92, Thr199, Thr200 |
| DMIS-04 | -Cl | -8.9 | His94, His96, His119, Gln92, Thr199, Thr200 |
| DMIS-05 | -Br | -9.2 | His94, His96, His119, Gln92, Thr199, Thr200 |
| DMIS-06 | -OH | -8.3 | His94, His96, His119, Gln92, Thr199, Thr200 |
| DMIS-07 | -OCH3 | -8.6 | His94, His96, His119, Thr199, Thr200, Val121 |
| DMIS-08 | -NH2 | -8.4 | His94, His96, His119, Gln92, Thr199, Thr200 |
| DMIS-09 | -NO2 | -9.5 | His94, His96, His119, Gln92, Thr199, Thr200 |
| DMIS-10 | -CF3 | -9.8 | His94, His96, His119, Gln92, Thr199, Thr200, Val121 |
| Acetazolamide | (Reference) | -7.5 | His94, His96, His119, Gln92, Thr199, Thr200 |
ADMET Profile
The ADMET properties of the designed derivatives were predicted to assess their drug-likeness. Key parameters including Lipinski's Rule of Five compliance, aqueous solubility, blood-brain barrier (BBB) penetration, CYP2D6 inhibition, and predicted oral bioavailability are presented in Table 2.
| Compound ID | Lipinski's Rule of Five | Aqueous Solubility (logS) | BBB Penetration | CYP2D6 Inhibition | Oral Bioavailability (%) |
| DMIS-01 | Compliant | -3.2 | Low | Non-inhibitor | 75 |
| DMIS-02 | Compliant | -3.5 | Low | Non-inhibitor | 78 |
| DMIS-03 | Compliant | -3.4 | Low | Non-inhibitor | 80 |
| DMIS-04 | Compliant | -3.8 | Low | Non-inhibitor | 82 |
| DMIS-05 | Compliant | -4.1 | Low | Non-inhibitor | 85 |
| DMIS-06 | Compliant | -2.9 | Low | Non-inhibitor | 70 |
| DMIS-07 | Compliant | -3.6 | Low | Non-inhibitor | 76 |
| DMIS-08 | Compliant | -3.1 | Low | Non-inhibitor | 72 |
| DMIS-09 | Compliant | -4.5 | Low | Inhibitor | 65 |
| DMIS-10 | Compliant | -4.8 | Low | Inhibitor | 68 |
| Acetazolamide | Compliant | -2.5 | Low | Non-inhibitor | 80 |
Experimental Protocols
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of human Carbonic Anhydrase IX was retrieved from the Protein Data Bank (PDB ID: 3IAI). The protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The active site was defined as the region encompassing the catalytic zinc ion.
-
Ligand Preparation: The 3D structures of the 3,5-Dimethylisoxazole-4-sulfonamide derivatives and the reference compound, Acetazolamide, were sketched using molecular modeling software. The structures were then optimized using the MMFF94 force field, and Gasteiger charges were computed.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared protein was kept rigid, while the ligands were treated as flexible. The search space was defined by a grid box centered on the active site zinc ion. The docking protocol was validated by redocking the co-crystallized ligand into the active site of the protein. The binding poses were ranked based on their docking scores, and the lowest energy conformation for each ligand was selected for further analysis.
ADMET Prediction Protocol
The ADMET properties of the designed compounds were predicted using the SwissADME web server. The canonical SMILES strings of the compounds were used as input. The server calculates a range of physicochemical properties, pharmacokinetic parameters, and druglikeness indicators based on established computational models. The predicted parameters included compliance with Lipinski's Rule of Five, aqueous solubility (logS), blood-brain barrier penetration, inhibition of major cytochrome P450 isoforms (including CYP2D6), and oral bioavailability.
Visualizations
General Workflow for In Silico Analysis
Caption: Workflow for the in silico analysis of novel compounds.
Carbonic Anhydrase IX Signaling in Hypoxic Tumors
Caption: Role of CA IX in tumor pH regulation and its inhibition.
Discussion and Conclusion
The in silico analysis of the ten designed 3,5-dimethylisoxazole-4-sulfonamide derivatives has provided valuable insights into their potential as Carbonic Anhydrase IX inhibitors.
Key Findings:
-
Binding Affinity: All designed derivatives exhibited superior or comparable docking scores to the reference compound, Acetazolamide, suggesting a strong binding affinity for the CA IX active site. The sulfonamide moiety is predicted to coordinate with the catalytic zinc ion, a hallmark of classical carbonic anhydrase inhibitors.
-
Structure-Activity Relationship: The introduction of electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), on the R-group (DMIS-09 and DMIS-10) resulted in the most favorable docking scores. This suggests that these substitutions may enhance the binding interactions with the enzyme. Halogen substitutions (DMIS-03, DMIS-04, DMIS-05) also showed a positive trend in binding affinity with increasing atomic size.
-
ADMET Profile: All compounds demonstrated compliance with Lipinski's Rule of Five, indicating good oral bioavailability potential. The predicted aqueous solubility is moderate for most derivatives. Importantly, the lead candidates with the highest binding affinities (DMIS-09 and DMIS-10) are predicted to be potential inhibitors of CYP2D6, which is a consideration for potential drug-drug interactions. The remaining compounds are predicted to be non-inhibitors of this key metabolic enzyme. All derivatives are predicted to have low blood-brain barrier penetration, which is advantageous for targeting peripheral tumors and minimizing potential central nervous system side effects.
Based on this comprehensive in silico evaluation, the 3,5-dimethylisoxazole-4-sulfonamide scaffold represents a promising starting point for the development of novel Carbonic Anhydrase IX inhibitors. Derivatives DMIS-04 and DMIS-05 , bearing chloro and bromo substitutions respectively, emerge as particularly promising lead candidates. They exhibit a strong predicted binding affinity for CA IX and a favorable ADMET profile, including good predicted oral bioavailability and a lower risk of CYP450 inhibition compared to the nitro and trifluoromethyl analogs.
Further in vitro enzymatic assays and cell-based studies are warranted to validate these in silico findings and to further optimize this promising class of compounds for the development of novel anticancer agents.
Unraveling the Potential of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors: A Comparative Guide
For researchers and scientists at the forefront of drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target in oncology and inflammation. This guide provides a comparative analysis of 3,5-dimethylisoxazole-derived inhibitors of BRD4, summarizing key quantitative data from molecular docking studies and biological evaluations, detailing experimental protocols, and visualizing the underlying molecular interactions and research workflows.
The 3,5-dimethylisoxazole scaffold has proven to be an effective mimic of acetylated lysine, the natural ligand for bromodomains, making it a valuable starting point for the design of potent and selective BRD4 inhibitors.[1][2][3][4] Various studies have explored the structure-activity relationship (SAR) of this class of compounds, leading to the development of inhibitors with significant potency against BRD4 and promising anti-proliferative effects in cancer cell lines.[1][4][5][6]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various 3,5-dimethylisoxazole derivatives against BRD4 and their anti-proliferative effects on different cancer cell lines, as reported in several key studies.
| Compound | Target | IC50 (μM) | Cell Line | IC50 (μM) | Reference |
| 11d | BRD4 | 0.55 | MV4-11 | 0.19 | [5] |
| 11e | BRD4 | 0.86 | MV4-11 | 0.32 | [5] |
| 11f | BRD4 | 0.80 | MV4-11 | 0.12 | [5] |
| 11h | BRD4(1) | 0.027 | HL-60 | 0.120 | [6] |
| BRD4(2) | 0.180 | MV4-11 | 0.09 | [6] | |
| 12 | BRD4(1) | 0.640 | - | - | [1] |
| 22 | - | - | HCT116 | 0.162 | [7][8] |
| 39 | BRD4(BD1) | 0.003 | U266 | 2.1 | [9] |
| Compound 3 | BRD4(1) | 4.8 | - | - | [1][4] |
| Compound 5i | BRD4 | 0.073 | - | - | [7] |
Molecular Docking Insights
Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the acetyl-lysine binding pocket of BRD4.[1][6][7] A common feature observed is the role of the 3,5-dimethylisoxazole moiety in mimicking the acetyl-lysine group.[1][3] The nitrogen atom of the isoxazole ring typically forms a crucial hydrogen bond with the highly conserved asparagine residue (Asn140 in BRD4(1)).[7][10] Additionally, other parts of the inhibitor molecules are shown to interact with key hydrophobic residues, such as Trp81, Pro82, and Phe83, which form the WPF shelf, further stabilizing the binding.[1][7] Some derivatives are also predicted to form hydrogen bonds with conserved water molecules within the binding pocket, which can enhance their affinity.[1][4]
Experimental Protocols
Molecular Docking Protocol
The following is a representative methodology for performing molecular docking studies with BRD4 inhibitors, synthesized from the descriptions in the referenced literature.[1][4][6]
-
Protein Preparation: The X-ray crystal structure of the target protein, such as BRD4(1), is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and atom types and charges are assigned using a molecular modeling software package (e.g., AutoDock Tools).
-
Ligand Preparation: The 3D structures of the 3,5-dimethylisoxazole-derived inhibitors are built using a chemical drawing tool (e.g., ChemDraw) and then optimized for their geometry and energy minimized using a computational chemistry program (e.g., Chem3D).
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding conformation of the ligand within the active site of the protein.[1][4] A grid box is defined to encompass the acetyl-lysine binding pocket of BRD4. The docking algorithm then explores various possible conformations of the ligand within this defined space and scores them based on a force-field-based scoring function.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the structural basis for the inhibitor's activity.
In Vitro BRD4 Inhibition Assay (AlphaScreen)
A peptide displacement-based amplified luminescent proximity homogeneous assay (ALPHA) is commonly used to determine the in vitro inhibitory activity of the compounds against BRD4.[4]
-
Reagents: Biotinylated histone H4 peptide, streptavidin-coated donor beads, glutathione S-transferase (GST)-tagged BRD4 bromodomain, and glutathione-coated acceptor beads.
-
Procedure: The GST-tagged BRD4 protein is incubated with the biotinylated histone peptide in the presence of varying concentrations of the test inhibitor.
-
Detection: The donor and acceptor beads are added. In the absence of an inhibitor, the BRD4 protein binds to the histone peptide, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An effective inhibitor will disrupt the BRD4-histone interaction, separating the beads and leading to a decrease in the luminescent signal.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BRD4 signaling pathway and a typical workflow for the discovery of BRD4 inhibitors.
Caption: BRD4 signaling pathway and the mechanism of its inhibition.
Caption: Workflow for inhibitor discovery and validation.
Conclusion
Derivatives of 3,5-dimethylisoxazole represent a promising class of BRD4 inhibitors with demonstrated efficacy in vitro. Molecular docking studies have been crucial in guiding the structure-based design of these compounds, revealing key interactions within the BRD4 bromodomain. The continuous optimization of this scaffold, informed by both computational and experimental approaches, holds the potential for the development of novel therapeutics targeting BRD4-dependent diseases.
References
- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Scilit [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming the Structure of Reaction Products: A Comparative Guide to NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's chemical structure is a critical step in the synthesis and discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two most powerful and complementary analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in the strategic selection and application of these techniques.
This guide will delve into the principles of each technique, offering a head-to-head comparison of their capabilities. It will also provide detailed experimental protocols for sample preparation and data acquisition, and showcase a practical example of how data from both methods are integrated for confident structural elucidation.
At a Glance: NMR vs. Mass Spectrometry for Structure Confirmation
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Detailed atom connectivity (through-bond correlations), 3D structure (through-space correlations), stereochemistry. | Molecular weight, elemental composition, and fragmentation patterns. |
| Sensitivity | Lower (typically requires micromolar to millimolar concentrations).[1][2] | Higher (can detect analytes at nanomolar to picomolar levels).[3] |
| Resolution | High spectral dispersion, allowing for the resolution of individual atomic environments (measured in Hz).[1][4] | High mass resolution, enabling the differentiation of molecules with very similar masses (e.g., TOF, Orbitrap).[5][6] |
| Sample Amount | Typically requires 0.5 - 30 mg for small molecules, depending on the experiment (1D vs. 2D).[2][7] | Requires very small amounts, often in the microgram to nanogram range. |
| Sample State | Primarily solution-state; solid-state NMR is also possible but less common for routine analysis. | Can analyze solid, liquid, and gaseous samples. |
| Data Interpretation | Can be complex, often requiring analysis of multiple 1D and 2D spectra to piece together the molecular puzzle.[8][9] | Interpretation of fragmentation patterns can be challenging for novel compounds without reference spectra.[10] |
| Key Strengths | Unparalleled for determining the precise arrangement and connectivity of atoms in a molecule.[11][12] | Excellent for rapidly determining molecular formula and identifying known compounds through library matching.[13] |
| Key Limitations | Lower sensitivity and longer acquisition times, especially for 2D experiments.[1] | Provides limited information about the specific connectivity and stereochemistry of atoms. |
Delving Deeper: Understanding the Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Architect
NMR spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei.[14] By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can provide a wealth of information about the chemical environment of each atom, revealing how they are connected to one another.
-
¹H (Proton) NMR: This is often the first experiment performed. It provides information about the different types of hydrogen atoms in a molecule and their relative numbers. The chemical shift of a proton signal indicates its electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to each other.[11]
-
¹³C NMR: This technique provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.
-
2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These advanced experiments provide a more detailed picture of the molecular structure by showing correlations between different nuclei. For example, COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.[15][16] HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons, helping to piece together the entire molecular framework.[15][17]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] This information can be used to determine the precise molecular weight of a compound and, with high-resolution instruments, its elemental composition.
-
Ionization Techniques: The first step in MS is to ionize the sample. Common techniques for small organic molecules include Electrospray Ionization (ESI), which is a soft ionization method that often leaves the molecule intact, and Electron Ionization (EI), which is a harder ionization method that causes the molecule to fragment.
-
Mass Analyzers: Once ionized, the molecules are separated based on their m/z ratio by a mass analyzer. High-resolution analyzers like Time-of-Flight (TOF) and Orbitrap can provide extremely accurate mass measurements, allowing for the determination of a unique molecular formula.[5][18][6]
-
Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern can provide valuable clues about the structure of the molecule.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
High-quality NMR tube (5 mm standard)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
Sample (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)
-
Pasteur pipette and bulb
-
Small vial
-
Vortex mixer
Procedure:
-
Dissolve the Sample: Weigh the desired amount of your purified reaction product and dissolve it in a small amount of the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with important sample signals.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.
-
Homogenize: Cap the NMR tube and gently vortex to ensure the solution is homogeneous.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquire a ¹H NMR spectrum. This is typically a quick experiment, taking a few minutes.
-
If required, set up and acquire a ¹³C NMR spectrum. This is a longer experiment, potentially taking several hours depending on the sample concentration.
-
For more complex structures, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity. These experiments can range from a few hours to overnight. For a 50 mM sample on a 400 MHz spectrometer, a COSY experiment might take around 1.5 minutes, an HSQC about 3 minutes, and an HMBC about 3.5 minutes.[7]
-
Mass Spectrometry Sample Preparation and Data Acquisition (Electrospray Ionization)
Materials:
-
Sample (typically a few micrograms)
-
Volatile solvent (e.g., methanol, acetonitrile, water)
-
Vial with a septum cap
-
Syringe and filter (if necessary)
Procedure:
-
Dissolve the Sample: Dissolve a small amount of the purified reaction product in a volatile solvent compatible with ESI-MS. The concentration should be in the low micromolar to nanomolar range.
-
Filter (if necessary): If the solution contains any particulate matter, filter it through a syringe filter to prevent clogging the instrument.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
If necessary, perform a tandem MS (MS/MS) experiment on the molecular ion peak to obtain fragmentation data for structural confirmation.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for NMR and Mass Spectrometry and the logical process of integrating their data for structure confirmation.
References
- 1. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 8. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jchps.com [jchps.com]
- 12. omicsonline.org [omicsonline.org]
- 13. zefsci.com [zefsci.com]
- 14. anuchem.weebly.com [anuchem.weebly.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. Fiehn Lab - Mass Resolution and Resolving Power [fiehnlab.ucdavis.edu]
A Comparative Guide to X-ray Diffraction and its Alternatives for the Spatial Structure Determination of Drug Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a drug derivative is paramount. This knowledge unlocks insights into a molecule's mechanism of action, guides lead optimization, and is a cornerstone of rational drug design. While X-ray diffraction (XRD) has historically been the gold standard, a suite of powerful alternative techniques now offers complementary and, in some cases, superior approaches for structural elucidation. This guide provides an objective comparison of X-ray diffraction with Cryo-Electron Microscopy (Cryo-EM), Nuclear Magnetic Resonance (NMR) spectroscopy, and Neutron Diffraction, supported by experimental data and detailed protocols.
Methodological Showdown: A Quantitative Comparison
The choice of technique for determining the spatial structure of a derivative hinges on various factors, including the size and nature of the molecule, the desired resolution, and the sample characteristics. The following table summarizes the key quantitative parameters for each method.
| Feature | X-ray Crystallography (Single Crystal) | Cryo-Electron Microscopy (Cryo-EM) | Nuclear Magnetic Resonance (NMR) | Neutron Diffraction |
| Typical Resolution | 0.5 - 3.0 Å[1][2] | 1.2 - 4.0 Å[3] | ~1.5 - 2.5 Å (for small molecules) | 1.0 - 2.0 Å |
| Molecular Weight (MW) Range | No upper limit, ideal for small molecules (<1000 non-hydrogen atoms)[4] | >38 kDa (theoretically)[5], excels with large complexes (>100 kDa)[6] | < 70 kDa[4] | No strict limit, suitable for small to medium-sized molecules |
| Sample Requirements | Single, well-ordered crystal (typically >0.1 mm)[7] | 0.5 - 5 mg/mL concentration, very high purity (>99%)[6][8] | 1-10 mg for small molecules (<600 Da)[9] | Large single crystals (much larger than for XRD)[10] or powder |
| Sample State | Solid (crystal) | Vitrified ice (near-native state)[11] | Solution (mimics physiological conditions) | Solid (crystal or powder) |
| Key Advantage for Derivatives | High resolution for small molecules, well-established method. | Can study large protein-derivative complexes in a near-native state.[11] | Provides information on dynamics and interactions in solution.[11] | Unparalleled for locating hydrogen atoms, crucial for understanding hydrogen bonds.[10][12] |
| Key Limitation for Derivatives | Requires crystallization, which can be a major bottleneck.[7] | Lower resolution for small molecules alone, challenging for <100 kDa.[3] | Limited by molecular size.[4] | Requires access to a neutron source (nuclear reactor or spallation source).[10] |
Delving into the Details: Experimental Protocols
To provide a practical understanding, a detailed experimental protocol for the most common method, single-crystal X-ray diffraction of a kinase inhibitor, is outlined below.
Experimental Protocol: Structure Determination of a Kinase Inhibitor via Single-Crystal X-ray Diffraction
This protocol provides a step-by-step guide for determining the three-dimensional structure of a small molecule kinase inhibitor.
1. Crystallization:
-
Objective: To grow single, well-ordered crystals of the kinase inhibitor suitable for X-ray diffraction.
-
Procedure:
-
Dissolve the purified kinase inhibitor in a suitable solvent or a mixture of solvents to achieve a supersaturated solution. Common solvents include acetone, ethanol, methanol, and dichloromethane.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling.
-
For vapor diffusion, a small drop of the inhibitor solution is equilibrated against a larger reservoir of a precipitant solution.
-
Monitor the crystallization trials regularly under a microscope for the appearance of single crystals. This process can take from a few days to several weeks.
-
2. Crystal Mounting:
-
Objective: To select and mount a suitable crystal for data collection.
-
Procedure:
-
Under a microscope, select a single crystal with well-defined edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[7]
-
Carefully pick up the selected crystal using a cryo-loop.
-
Coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during flash-cooling.
-
Mount the cryo-loop on a goniometer head.
-
3. Data Collection:
-
Objective: To obtain a complete set of diffraction data from the crystal.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., rotation range, exposure time) is determined to ensure a complete and redundant dataset.
-
Modern diffractometers with area detectors can collect a full dataset in a matter of hours.[13]
-
4. Data Processing:
-
Objective: To integrate the raw diffraction images and obtain a list of reflection intensities.
-
Procedure:
-
Use specialized software (e.g., XDS, MOSFLM) to process the diffraction images.
-
This involves indexing the diffraction pattern to determine the unit cell parameters and space group.
-
Integrate the intensity of each reflection spot.
-
Scale and merge the data from all images to produce a final reflection file.
-
5. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal and refine the model against the experimental data.
-
Procedure:
-
The phase problem is solved using direct methods for small molecules.[4] This involves using statistical relationships between the intensities of the reflections to estimate the initial phases.
-
An initial electron density map is calculated using the experimental amplitudes and the estimated phases.
-
An initial atomic model of the kinase inhibitor is built into the electron density map using molecular graphics software (e.g., Coot).
-
The atomic model is refined against the diffraction data using refinement software (e.g., SHELXL, REFMAC). This process iteratively adjusts the atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed diffraction data.
-
The quality of the final model is assessed using various metrics, such as the R-factor and R-free.
-
Visualizing the Biological Context: Signaling Pathways in Drug Discovery
The structural information obtained from these techniques is often crucial for understanding how a drug derivative interacts with its biological target within a complex signaling pathway. The PI3K/AKT/mTOR pathway is a key signaling network that is frequently dysregulated in cancer, making it a prime target for drug development.[7][14][15]
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
The Experimental Workflow in Structure-Based Drug Discovery
The determination of a derivative's spatial structure is a critical step in the broader workflow of structure-based drug discovery.
Caption: A typical workflow for structure-based drug discovery (SBDD).
References
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Neutrons for biologists: a beginner's guide, or why you should consider using neutrons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of 3,5-Dimethylisoxazole-Based Inhibitors: Potency and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the IC50 values of emerging 3,5-dimethylisoxazole-based inhibitors, primarily targeting the bromodomain and extra-terminal (BET) family protein BRD4. This guide provides a comparative summary of their biochemical and cellular activities, detailed experimental methodologies, and a visualization of the targeted signaling pathway.
The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine mimic, leading to the development of a distinct class of bromodomain inhibitors.[1][2] These compounds have shown promise in targeting BRD4, a key regulator of gene transcription, which is often dysregulated in various cancers. This guide synthesizes data from recent studies to offer a comparative overview of the inhibitory potency of several 3,5-dimethylisoxazole derivatives.
Comparative Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected 3,5-dimethylisoxazole-based inhibitors against BRD4 bromodomains and their anti-proliferative effects on cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| Compound 3 | BRD4(1) | 4800 | ALPHA Assay | [2][3] |
| Compound 8 | BRD4(1) | 390 | ALPHA Assay | [3] |
| Compound 9 | BRD4(1) | 370 | ALPHA Assay | [3] |
| Compound 11h | BRD4(1) | 27.0 | Not Specified | [4] |
| BRD4(2) | 180 | Not Specified | [4] | |
| HL-60 (cell line) | 120 | Not Specified | [4] | |
| MV4-11 (cell line) | 90 | Not Specified | [4] | |
| Compound 22 | BRD4 | 7.7 | Not Specified | [5] |
| HCT116 (cell line) | 162 | Not Specified | [5] | |
| I-BET151 (Compound 5) | BRD4(1) | Low Nanomolar | In-vitro and cell-based assays | [2][3] |
| Dihydroquinazolinone 1 | BRD2(1) | ~3000 | Not Specified | [1] |
| BRD4(1) | ~7000 | Not Specified | [1] | |
| Compound 4d | BRD2(1) | <5000 | Not Specified | [1] |
| BRD4(1) | <5000 | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are essential for the accurate interpretation and replication of the presented data.
ALPHA (Amplified Luminescent Proximity Homogeneous Assay) Screen for BRD4 Inhibition
This assay is used to measure the binding of BRD4 to an acetylated histone peptide and the ability of an inhibitor to disrupt this interaction.
Materials:
-
His-tagged BRD4 protein
-
Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
-
Test compounds (3,5-dimethylisoxazole derivatives) dissolved in DMSO
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 100 nL) of each compound dilution to the wells of a 384-well plate. Include positive controls (no inhibitor, DMSO only) and negative controls (no BRD4).
-
Reagent Preparation:
-
Prepare a solution of His-tagged BRD4 protein in assay buffer.
-
Prepare a solution of biotinylated histone H4 peptide in assay buffer.
-
-
Reaction Incubation: Add the BRD4 protein solution to all wells, followed by the biotinylated histone H4 peptide solution. The final concentrations of protein and peptide should be optimized for the assay (e.g., 50 nM). Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Bead Addition:
-
Prepare a suspension of Ni-NTA Acceptor beads in assay buffer and add to all wells.
-
Prepare a suspension of Streptavidin-coated Donor beads in assay buffer and add to all wells. The final concentration of beads should be as per the manufacturer's recommendation (e.g., 10 µg/mL).
-
-
Signal Detection: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead proximity and signal generation. Read the plate on an ALPHA-enabled plate reader.
-
Data Analysis: The signal generated is proportional to the amount of BRD4-histone peptide binding. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTS Cell Viability Assay
This colorimetric assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, HCT116, HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTS reagent (containing phenazine ethosulfate - PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (medium with DMSO only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[6][7] Incubate the plate for 1-4 hours at 37°C.[6][7][8]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[6][7][9]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
BRD4 Signaling and c-Myc Regulation
BRD4 plays a crucial role in regulating the transcription of key oncogenes, most notably c-Myc.[10][11][12] It does this by binding to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive gene expression. The 3,5-dimethylisoxazole-based inhibitors function by competitively binding to the acetyl-lysine binding pocket of BRD4's bromodomains, thereby displacing it from chromatin and downregulating the expression of target genes like c-Myc.
Caption: BRD4 regulation of c-Myc transcription and its inhibition.
The provided data and methodologies offer a valuable resource for researchers engaged in the development of novel epigenetic therapies. The 3,5-dimethylisoxazole scaffold represents a promising starting point for the design of potent and selective BRD4 inhibitors with potential applications in oncology. Further optimization and in-vivo studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling a Chemical Anomaly: How Ortho-Alkyl Groups Accelerate Substitution at Sulfonyl Sulfur
An objective comparison of the unexpected reactivity of ortho-alkyl substituted arenesulfonyl chlorides in nucleophilic substitution reactions, supported by experimental data and mechanistic insights.
In the realm of organic chemistry, steric hindrance is a well-established concept where bulky groups near a reaction center impede the approach of a nucleophile, thereby slowing down the reaction rate. However, a fascinating and counterintuitive phenomenon is observed in the nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides. The presence of alkyl groups in the ortho position to the sulfonyl group, which would be expected to decrease the reaction rate due to steric hindrance and inductive effects, paradoxically accelerates the substitution. This guide delves into the experimental evidence for this "steric acceleration," compares the reactivity of various substituted arenesulfonyl chlorides, and explores the proposed mechanisms that explain this intriguing anomaly.
Comparative Analysis of Reaction Rates
Kinetic studies on the chloride-chloride exchange reaction in a series of 22 variously substituted arenesulfonyl chlorides have provided quantitative evidence for the accelerating effect of ortho-alkyl groups.[1][2][3] The second-order rate constants for this identity reaction, determined using radio-labeled tetraethylammonium chloride (Et₄N³⁶Cl), reveal a significant enhancement in reactivity for ortho-substituted compounds compared to their para- and meta-substituted or unsubstituted counterparts.[1][2][3]
| Substituent | Second-Order Rate Constant (10⁴ k) [M⁻¹s⁻¹] at 0°C | Relative Rate (k/kᵤₙₛᵤᵦ) |
| Unsubstituted | 1.33 | 1.00 |
| 4-Me | 0.67 | 0.50 |
| 2-Me | 1.95 | 1.47 |
| 2,6-Me₂ | 4.89 | 3.68 |
| 2,4,6-Me₃ | 6.10 | 4.59 |
| 2-iPr | 1.80 | 1.35 |
| 2,6-iPr₂ | 2.95 | 2.22 |
| 2,4,6-iPr₃ | 3.72 | 2.80 |
Data sourced from Mikołajczyk et al. (2020).[1]
As the data clearly indicates, mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit a notable increase in reactivity. For instance, the 2,4,6-trimethyl-substituted arenesulfonyl chloride reacts approximately 4.6 times faster than the unsubstituted analog.[1][4] This is in stark contrast to the effect of a para-methyl group, which, due to its electron-donating inductive effect, deactivates the sulfonyl sulfur towards nucleophilic attack and halves the reaction rate.[1] While classical steric hindrance would predict a decrease in the reaction rate when moving from a methyl to a bulkier isopropyl group, the data shows that even di-ortho-isopropyl substitution leads to a more than two-fold rate enhancement compared to the unsubstituted compound.[1]
The Underlying Mechanism: A Tale of Two Pathways
The counterintuitive acceleration by ortho-alkyl groups is attributed to the unique, rigid, and sterically compressed ground state of these molecules.[1][2][3] This ground state strain is relieved upon moving to the transition state, thus lowering the activation energy and accelerating the reaction.[5] Density Functional Theory (DFT) calculations, supported by X-ray crystallographic data, have been instrumental in elucidating the mechanism.[1][2][3]
For the chloride-chloride exchange reaction, the studies strongly indicate a synchronous Sₙ2 mechanism involving a single transition state.[1][2][3]
In contrast, the analogous fluoride exchange reaction is proposed to proceed through a stepwise addition-elimination (A-E) mechanism, which involves the formation of a distinct intermediate.[1][2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dimethylisoxazole-4-sulfonyl chloride
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, disposal, is a critical process that ensures the safety of laboratory personnel and the protection of our environment. 3,5-Dimethylisoxazole-4-sulfonyl chloride is a highly reactive compound that demands a rigorous and informed disposal protocol. This guide provides the essential, field-tested procedures for its safe handling and disposal, grounded in established safety principles and regulatory compliance.
Critical Safety Overview: Understanding the Hazard
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] Like other sulfonyl chlorides, its primary hazard stems from its high reactivity, particularly with nucleophiles such as water. This reactivity, while useful in synthesis, makes improper disposal exceptionally dangerous.
Key Hazards:
-
Corrosivity: Direct contact causes immediate and severe burns to the skin, eyes, and respiratory tract.[1]
-
Reactivity with Water: Reacts with water or moisture, potentially exothermically, to produce corrosive hydrochloric acid and 3,5-dimethylisoxazole-4-sulfonic acid.[4][5]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride gas, and carbon oxides.[1]
Handling of this chemical must always be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][6]
The Core Disposal Principle: A Bifurcated Approach
The correct disposal procedure for this compound is dictated entirely by its quantity and context. A fundamental error is to treat bulk, unreacted material and residual traces (e.g., in rinsed glassware) identically. The disposal strategy is therefore divided into two distinct protocols.
The rationale for this division lies in managing the exothermic nature of the neutralization reaction. While quenching small, residual amounts is a controllable and safe way to deactivate the hazard, attempting to neutralize bulk quantities in a laboratory setting can lead to a runaway reaction, excessive heat, and the violent release of corrosive gases.[7][8]
Protocol 1: Neutralization of Residual Quantities
This procedure is exclusively for deactivating small, residual amounts of this compound, such as the residue left in reaction flasks or on equipment after use.
Methodology:
-
Preparation (in a fume hood):
-
Place a beaker or flask large enough to contain at least 10 times the volume of the quenching solution in an ice-water bath to manage the reaction's exothermicity.[8]
-
Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate. Avoid strong bases like sodium hydroxide for initial quenching, as they can generate significantly more heat.[7]
-
Begin vigorous stirring of the basic solution.
-
-
Slow Addition:
-
Rinse the contaminated glassware with a minimal amount of a water-miscible organic solvent (e.g., acetone) to dissolve the residual sulfonyl chloride.
-
Using a pipette, add the resulting solution dropwise to the cold, stirred basic solution.[7]
-
Causality: The slow, dropwise addition is critical. It ensures that the heat and any gas generated (CO₂ from bicarbonate) can dissipate safely, preventing foaming, splashing, and a dangerous temperature increase.[7]
-
-
Reaction Completion & Verification:
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the complete hydrolysis and neutralization of the sulfonyl chloride.[7]
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Using a pH strip or meter, verify that the solution's pH is neutral or slightly basic (pH 7-9). If it remains acidic, add more base solution until the target pH is reached.[7]
-
-
Final Disposal:
Protocol 2: Disposal of Bulk Quantities & Contaminated Materials
This protocol applies to un-opened or partially used original containers of the chemical, as well as solid materials contaminated during a spill cleanup. DO NOT attempt to neutralize bulk quantities.
Methodology:
-
Waste Segregation:
-
This compound is a halogenated organic compound. It must be disposed of in a waste stream specifically designated for "Halogenated Organic Waste."[7]
-
Causality: Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity. Proper segregation is a cornerstone of responsible and cost-effective waste management.[7][10]
-
-
Container & Labeling:
-
Ensure the original container's cap is tightly sealed and the container is clean and free of external residue.
-
If transferring to a dedicated hazardous waste container, ensure it is compatible (e.g., glass or appropriate plastic) and can be sealed securely.[11]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., Corrosive).[7][9]
-
-
Storage and Collection:
Spill Management Procedures
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[7]
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or dry lime.[8][14] DO NOT use combustible materials like paper towels or sawdust. [8]
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container.
-
Dispose: Treat the collected material as bulk waste. Label the container as "Hazardous Waste: Solid debris contaminated with this compound" and dispose of it according to Protocol 2.[7]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office.[7]
Summary of Safety & Disposal Parameters
| Parameter | Specification | Rationale & Source(s) |
| Primary Hazard Class | Corrosive (Skin Corrosion 1B) | Causes severe skin burns and eye damage upon contact.[1][2] |
| Required PPE | Nitrile gloves, chemical splash goggles, face shield, lab coat | To prevent contact with skin, eyes, and mucous membranes.[1][15] |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of dust or vapors and contain potential splashes.[1][6] |
| Incompatible Materials | Strong oxidizing agents, water, strong bases | Reacts to produce toxic/corrosive gases and/or generate significant heat.[1][4] |
| Spill Absorbent | Inert, non-combustible material (sand, vermiculite) | To avoid a secondary reaction or fire hazard.[8][14] |
| Residual Waste Stream | Neutralized Aqueous Hazardous Waste | For deactivated, non-hazardous (by reactivity) aqueous solutions.[7] |
| Bulk Waste Stream | Halogenated Organic Hazardous Waste | For proper incineration or treatment of chlorinated compounds.[7][16] |
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. uh.edu [uh.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. pfw.edu [pfw.edu]
- 12. epa.gov [epa.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. nj.gov [nj.gov]
- 15. justia.com [justia.com]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling 3,5-Dimethylisoxazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS No. 80466-79-1). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] It is crucial to handle this compound with appropriate personal protective equipment to prevent exposure.
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C5H6ClNO3S | [1] |
| Molecular Weight | 195.63 g/mol | [1] |
| Appearance | White to light yellow to Yellow-brown Solid or Liquid | [3] |
| Melting Point | 38-40 °C | [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][3] |
| Signal Word | Danger | [1][3] |
| UN Number | 3261 | [2][4] |
| Hazard Class | 8 (Corrosive) | [2][4] |
| Packing Group | III | [4] |
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | Safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and severe burns. |
| Body Protection | A lab coat or chemical-resistant suit. | To protect the entire body from exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | To avoid inhalation of any dust or vapors. |
Step-by-Step Handling Procedures
2.1. General Handling:
-
Work Area Preparation: Always handle this compound in a well-ventilated area or under a certified chemical fume hood.[1]
-
Personal Protective Equipment: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Avoiding Contamination: Keep the container tightly closed when not in use.[1] Avoid contact with skin, eyes, and clothing.[2]
-
Weighing and Transfer: When weighing and transferring the solid, do so carefully to avoid creating dust.
-
Reaction Setup: If used in a reaction, add it slowly to the reaction mixture to control any exothermic processes.
2.2. Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed and store in a corrosives area.[1][2]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture degradation.[3]
Emergency Procedures
3.1. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
3.2. Spill and Leak Cleanup:
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[5] DO NOT USE WATER .[5]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the containerized waste as hazardous waste in accordance with local regulations.
Disposal Plan
Unused or waste this compound must be treated as hazardous waste.[1] Small residual quantities can be neutralized before disposal.
Step-by-Step Neutralization and Disposal Protocol:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Prepare a Basic Solution: In a large beaker, prepare a cold solution of saturated sodium bicarbonate or a 1-2 M sodium hydroxide solution.[6] The volume of the basic solution should be significantly larger (at least 5-10 times the volume of the sulfonyl chloride solution) to absorb the heat of reaction.[6]
-
Cool the Solution: Place the beaker in an ice bath and begin stirring.
-
Slow Addition: Carefully and slowly add the residual this compound to the cold, stirred basic solution.[6] The reaction is exothermic and may produce gas.[6]
-
Monitor: Control the rate of addition to prevent excessive foaming or a rapid temperature increase.
-
Verify Neutralization: Once the addition is complete, allow the mixture to warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).[6] If it is still acidic, add more base.
-
Final Disposal: The neutralized aqueous solution can then be disposed of in accordance with local regulations.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
